7-Aminoflunitrazepam
Descripción
flunitrazepam metabolite; structure given in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
7-amino-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDLGUFORGHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187682 | |
| Record name | 7-Aminoflunitrazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34084-50-9 | |
| Record name | 7-Aminoflunitrazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34084-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminoflunitrazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034084509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminoflunitrazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34084-50-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINOFLUNITRAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T03QW0G7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Purification of 7-Aminoflunitrazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 7-Aminoflunitrazepam, a principal metabolite of Flunitrazepam. The content herein is intended for informational and research purposes within a professional laboratory setting. All procedures should be conducted by qualified personnel with appropriate safety measures in place.
Synthesis of this compound via Nitro Group Reduction
The synthesis of this compound from its precursor, Flunitrazepam, is primarily achieved through the chemical reduction of the 7-nitro group to an amino group. While several methods are available for the reduction of aromatic nitro compounds, the use of tin(II) chloride (SnCl₂) in an acidic medium is a well-established and reliable method for this transformation on a laboratory scale.
Reaction Principle
The reduction of the nitro group in Flunitrazepam using tin(II) chloride proceeds in an acidic environment, typically with hydrochloric acid (HCl), where Sn(II) acts as the reducing agent, being oxidized to Sn(IV). The nitro group is reduced to a primary amine.
Experimental Protocol: Tin(II) Chloride Reduction
This protocol details the synthesis of this compound from Flunitrazepam using tin(II) chloride dihydrate.
Materials:
-
Flunitrazepam
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Flunitrazepam (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add tin(II) chloride dihydrate (approximately 5 equivalents) and concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][2][3][4][5]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Further basify the mixture by adding a sodium hydroxide solution until the pH is approximately 10-12. This will cause the precipitation of tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Data Presentation: Synthesis
| Parameter | Value | Reference |
| Starting Material | Flunitrazepam | N/A |
| Product | This compound | N/A |
| Molar Mass of Flunitrazepam | 313.28 g/mol | N/A |
| Molar Mass of this compound | 283.30 g/mol | |
| Typical Molar Ratio (Flunitrazepam:SnCl₂·2H₂O) | 1 : 5 | |
| Typical Reaction Solvent | Ethanol / Ethyl Acetate | |
| Typical Reaction Temperature | Reflux | N/A |
| Expected Yield (Crude) | 80-95% |
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted starting material, by-products, and residual reagents. A combination of crystallization and column chromatography is typically employed to achieve high purity.
Purification Protocol
2.1.1. Crystallization
Materials:
-
Crude this compound
-
Methanol
-
Dichloromethane
-
Hexane
-
Deionized water
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a mixture of methanol and water or dichloromethane and hexane.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
2.1.2. Column Chromatography
For higher purity, the crystallized product can be further purified by column chromatography.
Materials:
-
Crystallized this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of ethyl acetate in hexane)
Equipment:
-
Chromatography column
-
Fraction collector
-
TLC apparatus
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crystallized this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, starting with a lower polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.
Data Presentation: Purification
| Parameter | Method | Details | Expected Purity | Reference |
| Primary Purification | Crystallization | Solvents: Methanol/Water or Dichloromethane/Hexane | >95% | |
| Secondary Purification | Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | >99% | |
| Purity Analysis | HPLC, GC-MS | Analytical methods for final purity assessment | N/A |
Mandatory Visualizations
Synthesis Pathway
Caption: Synthesis of this compound from Flunitrazepam.
Purification Workflow
Caption: Purification workflow for this compound.
References
- 1. coconote.app [coconote.app]
- 2. chegg.com [chegg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
In Vitro Mechanism of Action of 7-Aminoflunitrazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminoflunitrazepam is the principal and pharmacologically active metabolite of flunitrazepam, a potent benzodiazepine hypnotic and sedative. While the parent compound, flunitrazepam, has been extensively studied, the specific in vitro mechanism of action of its primary metabolite is less characterized, despite its significance in both therapeutic and forensic contexts. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary target of benzodiazepines in the central nervous system.
Core Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor
Like its parent compound and other benzodiazepines, this compound is understood to act as a positive allosteric modulator of the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
This compound binds to the benzodiazepine site, a specific allosteric site on the GABAA receptor, which is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The enhanced GABA binding leads to a more frequent opening of the chloride ion channel, thereby potentiating the inhibitory effect of GABA. It is crucial to note that this compound, like other benzodiazepines, does not directly open the chloride channel in the absence of GABA.
Signaling Pathway
The signaling pathway for this compound's action at the GABAA receptor is a well-established mechanism for benzodiazepines. The following diagram illustrates this pathway.
Quantitative Data
Due to the limited availability of direct in vitro pharmacological data for this compound, this table includes data for the structurally related compound, 7-aminoclonazepam, as a proxy to provide context for its likely potency and efficacy. For comparison, data for the parent compound, flunitrazepam, and the archetypal benzodiazepine, diazepam, are also presented.
| Compound | Binding Affinity (Ki, nM) | Functional Efficacy (EC50, nM) | Maximal Enhancement of GABA Current (%) | Receptor Subtype Selectivity |
| This compound | Data not available | Data not available | Data not available | Expected to be non-selective |
| 7-Aminoclonazepam | Data not available | 124 | 38 (Weak Partial Agonist) | Not specified |
| Flunitrazepam | ~1-2 | ~20-30 | >100 (Full Agonist) | α1, α2, α3, α5 containing |
| Diazepam | ~5-10 | ~50-100 | >100 (Full Agonist) | α1, α2, α3, α5 containing |
Note: The data presented are compiled from various sources and should be considered approximate. The characterization of 7-aminoclonazepam as a weak partial agonist strongly suggests a similar profile for this compound.
Experimental Protocols
The in vitro characterization of this compound's mechanism of action relies on two primary experimental techniques: radioligand binding assays to determine its affinity for the benzodiazepine receptor and electrophysiological assays to measure its functional effect on GABA-induced currents.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABAA receptor.
Objective: To quantify the affinity of this compound by measuring its ability to displace a radiolabeled ligand (e.g., [3H]flunitrazepam or [3H]Ro15-1788) from the benzodiazepine binding site on GABAA receptors in a neuronal membrane preparation.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of the radioligand (e.g., 1 nM [3H]flunitrazepam) with the membrane preparation.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known benzodiazepine like diazepam).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is employed to measure the functional effects of this compound on GABA-induced chloride currents in a cellular system expressing GABAA receptors.
Objective: To determine the efficacy (EC50 and maximal enhancement) of this compound as a positive allosteric modulator of GABAA receptors.
Methodology:
-
Receptor Expression:
-
Express specific GABAA receptor subunit combinations (e.g., α1β2γ2) in a suitable expression system, such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells). This is typically achieved by microinjection of cRNAs encoding the subunits into oocytes or transfection of plasmid DNA into cell lines.
-
-
Electrophysiological Recording:
-
Place a single oocyte or a patched cell in a recording chamber continuously perfused with a recording solution.
-
Using the two-electrode voltage clamp technique for oocytes (or whole-cell patch-clamp for smaller cells), clamp the membrane potential at a fixed holding potential (e.g., -60 mV).
-
Apply a sub-maximal concentration of GABA to elicit a baseline inward chloride current.
-
Co-apply increasing concentrations of this compound with the same concentration of GABA.
-
Record the changes in the amplitude of the GABA-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the presence of each concentration of this compound.
-
Express the potentiation as a percentage increase over the baseline GABA current.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).
-
Conclusion
This compound, the major metabolite of flunitrazepam, is a pharmacologically active compound that acts as a positive allosteric modulator of the GABAA receptor. While direct binding affinity data remains to be definitively established, evidence from structurally related compounds suggests it is a weak partial agonist. Its mechanism of action involves enhancing the effect of GABA, leading to increased neuronal inhibition. The experimental protocols outlined in this guide provide a framework for the detailed in vitro characterization of this compound and other novel benzodiazepine-like compounds, which is essential for a comprehensive understanding of their pharmacological profiles and for the development of new therapeutic agents targeting the GABAergic system. Further research is warranted to precisely quantify the binding affinity and functional efficacy of this compound at various GABAA receptor subtypes to fully elucidate its contribution to the overall pharmacological effects observed after flunitrazepam administration.
The Metabolic Conversion of Flunitrazepam to 7-Aminoflunitrazepam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flunitrazepam, a potent benzodiazepine, undergoes extensive metabolism in the human body, leading to various pharmacologically active and inactive compounds. A key metabolic pathway is the nitroreduction of the parent drug to form 7-aminoflunitrazepam. This conversion is of significant interest in clinical and forensic toxicology. This technical guide provides an in-depth overview of this metabolic pathway, focusing on the enzymatic processes, quantitative data, and detailed experimental protocols for its investigation.
Introduction to Flunitrazepam Metabolism
Flunitrazepam (FNZ) is primarily metabolized in the liver through several major pathways, including N-demethylation, 3-hydroxylation, and nitro-reduction.[1] These reactions result in the formation of metabolites such as N-desmethylflunitrazepam, 3-hydroxyflunitrazepam, and the focus of this guide, this compound.[1] The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2C19 and CYP3A4, are principally involved in the N-demethylation and 3-hydroxylation pathways.[2] However, the conversion to this compound follows a distinct enzymatic route.
The Nitroreduction Pathway to this compound
The formation of this compound from flunitrazepam occurs through the reduction of the 7-nitro group. This metabolic process is primarily mediated by the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[3][4] This reaction is significant as this compound is a major urinary metabolite and a key marker for flunitrazepam ingestion in toxicological screening.
The metabolic activation proceeds through reactive nitroso and hydroxylamino intermediates, ultimately yielding the stable 7-amino metabolite. Studies using recombinant human AKR1C isoforms have demonstrated that AKR1C3 is the primary enzyme responsible for this biotransformation. The involvement of AKR1C3 has been further confirmed in cellular models, where specific inhibitors of this enzyme were shown to block the formation of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the analysis of flunitrazepam and this compound.
Table 1: Enzyme Kinetic Parameters for Flunitrazepam Metabolism
| Enzyme | Metabolite | Km (µM) | Reference |
| AKR1C3 | This compound | Data not explicitly provided in reviewed articles | |
| CYP2C19 | Desmethylflunitrazepam | 11.1 | |
| CYP3A4 | Desmethylflunitrazepam | 108 | |
| CYP3A4 | 3-Hydroxyflunitrazepam | 34.0 |
Note: While the study by Al-Qahtari et al. (2025) describes the methodology for determining the kinetic parameters for AKR1C3-mediated nitroreduction, specific Km and kcat values for flunitrazepam were not detailed in the provided search results.
Table 2: Analytical Methods for Quantification
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| Flunitrazepam | GC-MS | Whole Blood | 5 ng/mL | - | - | |
| This compound | GC-MS | Whole Blood | - | - | - | |
| Flunitrazepam | UPLC-MS/MS | Plasma | - | 0.524 ng/mL | - | |
| This compound | UPLC-MS/MS | Plasma | - | 0.528 ng/mL | - | |
| Flunitrazepam | GC-MS | Urine | - | - | >90 | |
| This compound | GC-MS | Urine | - | - | >90 | |
| This compound | HPTLC | Urine | 5 µg/L | 15 µg/L | - | |
| Flunitrazepam | LC-MS/MS | Hair | - | - | - | |
| This compound | LC-MS/MS | Hair | - | - | - | |
| Flunitrazepam | GC-MS/MS | Serum | - | 15 ng/mL | - | |
| This compound | GC-MS/MS | Serum | - | 1 ng/mL | - |
Experimental Protocols
This section details the methodologies for key experiments involved in the study of flunitrazepam metabolism to this compound.
In Vitro Metabolism Assay with Recombinant AKR1C3
This protocol is based on the methodology described for screening nitro-containing drugs as substrates for AKR1C isoforms.
Objective: To determine the ability of AKR1C3 to metabolize flunitrazepam to this compound.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Flunitrazepam
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and recombinant AKR1C3 enzyme.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).
-
Initiate the reaction by adding flunitrazepam to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.
-
Control reactions should be performed in the absence of the enzyme or the NADPH regenerating system to ensure the observed conversion is enzymatic and cofactor-dependent.
Quantification of Flunitrazepam and this compound in Urine by GC-MS
This protocol is a generalized procedure based on established methods for the analysis of flunitrazepam and its metabolites in urine.
Objective: To extract and quantify flunitrazepam and this compound from urine samples.
Materials:
-
Urine sample
-
Internal standards (e.g., deuterated analogs of flunitrazepam and this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode)
-
Solvents for SPE conditioning, washing, and elution (e.g., methanol, deionized water, acetic acid, ethyl acetate/ammonia)
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system
Procedure:
-
Sample Preparation: To a known volume of urine, add the internal standards. Perform enzymatic hydrolysis if conjugated metabolites are to be measured.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with appropriate solvents.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest with a suitable solvent mixture.
-
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the derivatizing agent and heat to form volatile derivatives.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is achieved on a capillary column, and detection is performed using mass spectrometry in selected ion monitoring (SIM) or full-scan mode.
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The metabolic conversion of flunitrazepam to this compound is a critical pathway in its biotransformation, primarily catalyzed by the enzyme AKR1C3. Understanding this pathway and the methods to quantify its components is essential for researchers in drug development, clinical pharmacology, and forensic toxicology. The provided data and protocols offer a comprehensive technical resource for professionals in these fields. Further research to fully elucidate the kinetic parameters of AKR1C3-mediated nitroreduction will provide a more complete picture of this important metabolic process.
References
- 1. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Pharmacological Effects of 7-Aminoflunitrazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Aminoflunitrazepam is the principal and pharmacologically active metabolite of flunitrazepam, a potent benzodiazepine hypnotic. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its interaction with the central nervous system. This document details its mechanism of action, metabolic pathways, and pharmacokinetic profile, and presents relevant experimental protocols. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding. This guide is intended to serve as a crucial resource for researchers and professionals involved in pharmacology, toxicology, and drug development.
Introduction
Flunitrazepam, a nitro-benzodiazepine, is recognized for its potent sedative, hypnotic, and anxiolytic properties. Its clinical and forensic significance is largely attributed to its profound effects on the central nervous system and its potential for misuse. The pharmacological activity of flunitrazepam is extended by its active metabolites, with this compound being the most prominent. Understanding the distinct pharmacological profile of this metabolite is crucial for a complete assessment of the parent drug's effects and for the development of analytical methods for its detection.
Mechanism of Action
The primary mechanism of action for this compound, akin to its parent compound and other benzodiazepines, involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.
GABA-A Receptor Modulation
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. The potentiation of GABAergic neurotransmission results in an increased influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability. This cascade of events underlies the sedative, hypnotic, anxiolytic, and muscle relaxant effects of these compounds.
-
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Metabolism of Flunitrazepam to this compound
Flunitrazepam undergoes extensive metabolism in the liver, primarily through pathways involving N-demethylation, 3-hydroxylation, and nitro-reduction.[1] The reduction of the 7-nitro group is a key metabolic step that leads to the formation of this compound.[1][2] This conversion is a critical aspect of flunitrazepam's biotransformation and contributes significantly to its overall pharmacological and toxicological profile.
-
Flunitrazepam Metabolic Pathway
Caption: Major metabolic pathways of flunitrazepam.
Pharmacokinetics
The pharmacokinetic properties of this compound are important for understanding its duration of action and detection window in biological samples. Following the administration of flunitrazepam, this compound is readily detected in urine and can persist for an extended period.[3][4]
Quantitative Pharmacokinetic Data
| Parameter | Value | Biological Matrix | Study Population | Citation |
| Peak Concentration (Cmax) | 70–518 ng/mL | Urine | Healthy Volunteers (2 mg oral flunitrazepam) | |
| Time to Peak (Tmax) | ~6 hours | Urine | Healthy Volunteers (2 mg oral flunitrazepam) | |
| Detection Window | Up to 28 days | Urine | Healthy Volunteers (2 mg oral flunitrazepam) | |
| Peak Concentration (Cmax) | ~3 µg/L | Whole Blood | Healthy Volunteers (2 mg oral flunitrazepam) | |
| Detection Window | At least 12 hours | Whole Blood | Healthy Volunteers (2 mg oral flunitrazepam) | |
| Peak Concentration (Cmax) | 1-3 µg/L | Oral Fluid | Healthy Volunteers (1 mg oral flunitrazepam) | |
| Time to Peak (Tmax) | 2-4 hours | Oral Fluid | Healthy Volunteers (1 mg oral flunitrazepam) |
Pharmacological Effects
While specific quantitative data on the sedative, hypnotic, and anxiolytic effects of this compound are not extensively available in the public domain, its classification as a pharmacologically active metabolite suggests it contributes to the overall effects of flunitrazepam. In vivo studies on flunitrazepam in animal models have demonstrated its dose-dependent sedative and hypnotic effects. It is plausible that this compound elicits similar, albeit potentially less potent, effects.
Experimental Protocols
Quantification of this compound in Urine by GC-MS
This protocol outlines a general procedure for the extraction and quantification of this compound from urine samples.
-
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification in urine.
Methodology:
-
Sample Collection: Collect urine samples and store them appropriately.
-
Extraction: Perform solid-phase or liquid-liquid extraction to isolate the analyte from the urine matrix.
-
Derivatization: Derivatize the extracted this compound, for example, with methyl-bis-trifluoroacetamide (MBTFA), to improve its chromatographic properties.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer for separation and detection.
-
Quantification: Quantify the concentration of this compound by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the compound.
In Vitro Metabolism Studies using Liver Microsomes
This protocol provides a general framework for investigating the metabolism of flunitrazepam to this compound.
Methodology:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and a buffer solution.
-
Incubation: Add flunitrazepam to the incubation mixture and incubate at 37°C.
-
Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the metabolic activity.
-
Sample Analysis: Analyze the samples using a suitable analytical method, such as LC-MS/MS, to quantify the concentrations of flunitrazepam and its metabolites, including this compound.
-
Data Analysis: Determine the rate of metabolite formation and identify the enzymes involved in the metabolic pathway.
Conclusion
This compound is a pharmacologically active and major metabolite of flunitrazepam that plays a significant role in the parent drug's overall pharmacological profile. Its mechanism of action is centered on the positive allosteric modulation of GABA-A receptors. The long detection window of this compound in urine makes it a critical marker in forensic and clinical toxicology for confirming flunitrazepam exposure. Further research is warranted to fully elucidate the specific quantitative pharmacological effects of this compound, including its binding affinity for various GABA-A receptor subtypes and its in vivo behavioral effects, to provide a more complete understanding of its contribution to the actions of flunitrazepam.
References
- 1. [Determination of this compound, the major metabolite of flunitrazepam in urine by high performance thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elimination of this compound and Flunitrazepam in Urine After a Single Dose of Rohypnol | National Institute of Justice [nij.ojp.gov]
Toxicological Profile of 7-Aminoflunitrazepam: An In-Depth Technical Guide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminoflunitrazepam is the major and pharmacologically active metabolite of flunitrazepam, a potent benzodiazepine. Due to the parent compound's significant sedative and amnesic properties, understanding the toxicological profile of its primary metabolite is of paramount importance in clinical, forensic, and drug development contexts. This technical guide provides a detailed examination of the available toxicological data for this compound, with a focus on its metabolism, toxicokinetics, and mechanisms of toxicity.
Metabolism and Pharmacokinetics
Flunitrazepam undergoes extensive metabolism in the body, primarily through nitro-reduction, to form this compound. This biotransformation is a critical aspect of its pharmacological and toxicological profile.
Metabolic Pathway of Flunitrazepam to this compound
The conversion of flunitrazepam to this compound is a key step in its detoxification pathway. This metabolic process involves the reduction of the 7-nitro group to an amino group.
7-Aminoflunitrazepam: An In-Depth Technical Guide to its Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminoflunitrazepam is the primary and pharmacologically active metabolite of flunitrazepam, a potent benzodiazepine. The stability of this compound is a critical parameter in forensic toxicology, clinical chemistry, and pharmaceutical development, as its degradation can impact the accuracy of analytical measurements and the interpretation of toxicological findings. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the stability of this compound and its degradation pathways. The information is compiled from various scientific studies and presented to aid researchers and professionals in their understanding of this compound's chemical behavior.
Data Presentation: Stability of this compound in Biological Matrices
The stability of this compound has been predominantly studied in biological matrices due to its significance in forensic and clinical analysis. The following table summarizes the quantitative data from these studies.
| Matrix | Storage Temperature | Duration | Analyte Concentration Change | Preservative/Anticoagulant | Reference |
| Urine | 4°C or -20°C | 8 months | >20% decrease | Not specified | [1] |
| Brain | Not specified | Not specified | Least stable among tested drugs | Not specified | [2] |
| Saliva and Blood | -20°C | Not specified | Degradation observed | Not specified | [2] |
| Oral Fluid | +4°C | 12-24 hours | Poor stability (flunitrazepam) | None | [3] |
| Oral Fluid | +4°C | Not specified | Stable | 2% Sodium Fluoride | [4] |
| Urine (spiked) | -20°C | 3 months | Instability observed (for 7-aminoclonazepam) | Not specified |
Degradation Pathways
The primary pathway leading to the formation of this compound is the metabolic reduction of the 7-nitro group of flunitrazepam. In postmortem specimens, flunitrazepam may be entirely degraded to this compound. While the degradation pathways of flunitrazepam are relatively well-documented, specific pathways for the degradation of this compound itself under forced conditions are not extensively detailed in the current literature. However, based on the chemical structure of this compound (an aromatic amine and a benzodiazepine), potential degradation pathways can be inferred.
Metabolic Pathway of Flunitrazepam to this compound
The metabolic conversion of flunitrazepam is a crucial initial step.
Hypothetical Degradation Pathways of this compound
Due to the lack of specific studies on the forced degradation of this compound, the following diagram illustrates potential degradation pathways based on the known reactivity of benzodiazepines and aromatic amines. These pathways require experimental verification.
References
- 1. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Detection of flunitrazepam and this compound in oral fluid after controlled administration of rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Technical Guide to Analytical Standards for 7-Aminoflunitrazepam
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical standards for 7-Aminoflunitrazepam, the primary metabolite of Flunitrazepam. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and forensic toxicology.
This compound is a key biomarker for confirming the use of Flunitrazepam, a potent benzodiazepine.[1][2] Due to the parent drug's rapid metabolism and potential for in-vitro degradation, the accurate quantification of this compound is paramount in clinical and forensic settings.[1] This guide outlines the prevalent analytical methodologies, presents quantitative performance data, and details experimental protocols to ensure reliable and reproducible results.
Core Analytical Methodologies
The determination of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely employed methods, offering high sensitivity and specificity.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive technique for the quantification of this compound. This method often necessitates a derivatization step to improve the analyte's volatility and thermal stability. Common derivatizing agents include pentafluoropropionic anhydride (PFPA) and methyl-bis-trifluoroacetamide (MBTFA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the advantage of analyzing the sample directly without the need for derivatization, thereby simplifying sample preparation and reducing analysis time. This technique is highly sensitive and specific, making it suitable for detecting the low concentrations of this compound typically found in biological samples.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for the determination of this compound in different biological matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Oral Fluid | GC-MS (NCI) | 0.1 µg/L | 0.15 µg/L | |
| Urine | GC-MS | 2.5 ng/mL | 5.0 ng/mL | |
| Urine | Capillary LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL | |
| Whole Blood | GC-MS | - | 5 ng/mL (for FN) | |
| Hair | LC-MS/MS | - | 0.005 ng/mg |
Table 2: Recovery and Precision Data for this compound Analysis in Urine
| Parameter | Value Range | Method | Reference |
| Intra-day Precision (RSD) | 0.6% - 1.8% | Capillary LC-MS/MS | |
| Inter-day Precision (RSD) | 0.1% - 0.8% | Capillary LC-MS/MS | |
| Pre-spiked Recovery | 96.3% - 102.5% | Capillary LC-MS/MS | |
| Post-spiked Recovery | 95.4% - 102.9% | Capillary LC-MS/MS | |
| Recovery | 94.8% - 101.3% | On-line SPE LC-ES-MS/MS |
Experimental Protocols
GC-MS Analysis of this compound in Urine
This protocol is a generalized representation based on established methodologies.
a. Sample Preparation: Solid Phase Extraction (SPE)
-
To 2 mL of urine, add an internal standard (e.g., this compound-d7).
-
Add 1 mL of a carbonate buffer solution.
-
Vortex the mixture.
-
Load the sample onto a conditioned SPE cartridge (e.g., butyl or Oasis HLB).
-
Wash the cartridge with deionized water followed by hexane.
-
Elute the analyte with an appropriate solvent mixture (e.g., ethyl acetate-methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
b. Derivatization
-
Reconstitute the dried extract in ethyl acetate.
-
Add a derivatizing agent such as pentafluoropropionic anhydride (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time.
c. GC-MS Instrumental Conditions
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 3.5 min.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
Ions to Monitor (TMS-derivative): m/z 355 (quantification), 326, and 327 for this compound; m/z 362 (quantification), 333, and 334 for this compound-d7.
LC-MS/MS Analysis of this compound in Hair
This protocol is a generalized representation based on established methodologies.
a. Sample Preparation: Hair Digestion and Extraction
-
Wash hair segments with dichloromethane and methanol to remove external contamination.
-
Dry the washed hair segments.
-
Weigh approximately 20 mg of hair and pulverize it.
-
Add an internal standard (e.g., this compound-d7).
-
Incubate the hair powder with a digestion solution (e.g., methanol/acetonitrile/ammonium formate buffer) overnight at an elevated temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
b. LC-MS/MS Instrumental Conditions
-
LC Column: A suitable reversed-phase column, such as an Allure PFP propyl column (100 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of ammonium acetate with formic acid in water and acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
-
MRM Transitions:
-
This compound: Precursor ion → Product ion 1 (quantifier), Precursor ion → Product ion 2 (qualifier). Specific m/z values will depend on the instrument and optimization.
-
This compound-d7: Corresponding precursor and product ions.
-
Visualizations
The following diagrams illustrate key aspects of the analytical considerations for this compound.
Caption: Metabolic pathway of Flunitrazepam to its major metabolites.
Caption: General analytical workflow for this compound determination.
Caption: Key analytical challenges in this compound analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Segmental hair analysis for flunitrazepam and this compound in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: 7-Aminoflunitrazepam's Role as the Major Metabolite of Flunitrazepam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flunitrazepam, a potent benzodiazepine marketed as Rohypnol, is utilized for its sedative and hypnotic properties in treating severe insomnia and as a pre-anesthetic agent.[1] Its metabolism is a critical area of study for clinical pharmacology, toxicology, and forensic science due to its illicit use in drug-facilitated crimes. The primary metabolic pathways involve N-demethylation, 3-hydroxylation, and nitro-reduction, leading to several metabolites.[2] Among these, 7-aminoflunitrazepam emerges as the principal urinary metabolite, serving as a crucial and reliable biomarker for detecting flunitrazepam ingestion, often long after the parent drug has been eliminated from the body.[1][3][4] This guide provides a comprehensive overview of the metabolic transformation of flunitrazepam, focusing on the central role of this compound, its pharmacokinetic profile, detailed analytical methodologies for its detection, and its significance in clinical and forensic contexts.
Flunitrazepam Metabolism and the Formation of this compound
Flunitrazepam undergoes extensive metabolism in the liver, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the main enzyme involved in its phase 1 metabolism. The major metabolic transformations are:
-
Nitro-reduction: The nitro group at the 7-position is reduced to an amino group, forming This compound . This is a key metabolic step and produces the most abundant urinary metabolite.
-
N-demethylation: The methyl group at the N-1 position is removed, yielding N-desmethylflunitrazepam (nor-flunitrazepam).
-
3-Hydroxylation: An addition of a hydroxyl group at the 3-position results in 3-hydroxyflunitrazepam.
These initial metabolites can undergo further biotransformation, such as acetylation of the amino group or glucuronide conjugation, before excretion. Due to its prominence and longer detection window, this compound is the primary target analyte in urine for confirming flunitrazepam exposure.
References
- 1. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 2. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The detection and quantitation of this compound, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of this compound, the major metabolite of flunitrazepam in urine by high performance thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 7-Aminoflunitrazepam in Hair using LC-MS/MS
Application Note: Quantitative Analysis of 7-Aminoflunitrazepam in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 7-aminoflunitrazepam, the primary urinary metabolite of flunitrazepam (Rohypnol®), using gas chromatography-mass spectrometry (GC-MS). Flunitrazepam is a potent benzodiazepine with sedative and hypnotic effects, and its detection in urine is crucial in clinical and forensic toxicology, particularly in cases of suspected drug-facilitated sexual assault. The described protocol employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by chemical derivatization to enhance the volatility and thermal stability of the analyte for GC-MS analysis. The method demonstrates excellent sensitivity, specificity, and reproducibility, making it suitable for high-throughput laboratory settings.
Introduction
Flunitrazepam is extensively metabolized in the body, with this compound being one of its major metabolites excreted in the urine.[1] Due to its pharmacological effects, including amnesia, flunitrazepam has been illicitly used in "date-rape" scenarios.[2] Therefore, the development of reliable analytical methods for the detection of its metabolites in biological samples is of significant importance. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the confirmation and quantification of this compound in urine. This application note provides a detailed protocol for forensic and clinical laboratories to implement this analysis.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound in urine samples.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on methods utilizing mixed-mode bonded silica gel cartridges for efficient isolation of this compound.[2]
Materials:
-
Bond Elut Certify SPE cartridges (or equivalent butyl SPE columns[3])
-
Urine samples
-
Internal Standard (e.g., Nitrazepam[3] or 7-amino-FM2-d7)
-
Methanol
-
Deionized water
-
Hexane
-
Ethyl acetate
-
Ammonia solution
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
To 2 mL of urine, add the internal standard.
-
Optional Hydrolysis: For the analysis of total this compound (free and conjugated), add β-glucuronidase and incubate as per the enzyme manufacturer's instructions.
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of hexane.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 2 mL of a freshly prepared mixture of ethyl acetate and methanol. Some methods suggest an elution solvent of dichloromethane/isopropanol (80:20, v/v) containing 2% ammonia.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization is essential to improve the chromatographic properties of this compound.
Materials:
-
Dried sample extract
-
Ethyl acetate
-
Pentafluoropropionic anhydride (PFPA) or Methyl-bis-trifluoroacetamide (MBTFA)
-
Heating block or oven
Procedure:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of the derivatizing agent (e.g., PFPA).
-
Vortex the mixture gently.
-
Heat the vial at 70°C for 20-30 minutes.
-
Allow the sample to cool to room temperature before GC-MS injection.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)
-
Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
GC-MS Parameters:
| Parameter | Value |
| Injector | |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250°C |
| Mode | Splitless |
| Oven Program | |
| Initial Temperature | 100°C, hold for 1 min |
| Ramp Rate | 20°C/min to 280°C |
| Final Temperature | 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Specific ions for the derivatized this compound and internal standard should be selected based on initial full-scan experiments. For TMS-derivatized 7-amino-FM2, ions m/z 355, 326, and 327 can be monitored. |
Quantitative Data Summary
The following tables summarize the performance characteristics of various GC-MS methods for the analysis of this compound in urine.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| GC-MS (SIM) with PFPA derivatization | - | 1.0 | |
| NCI-GC-MS | - | 0.01 | |
| GC-MS with TMS derivatization | 2.5 | 5.0 | |
| GC-MS (Acid Hydrolysis, Heptafluorobutyrate) | 5 | - |
Table 2: Linearity and Precision
| Method | Linearity Range (ng/mL) | Repeatability (RSDr %) | Reproducibility (RSDR %) | Reference |
| Collaborative Study GC-MS (TMS) | 80 - 200 | 5.15 - 9.91 | 13.36 - 14.84 |
Table 3: Recovery
| Method | Extraction Efficiency | Reference |
| Solid-Phase Extraction (Bond Elut Certify) | > 90% |
Discussion
The presented method provides a reliable and sensitive approach for the determination of this compound in urine. Solid-phase extraction offers a clean extract with high recovery rates. The choice of derivatizing agent can be adapted based on laboratory preference and availability, with both PFPA and MBTFA yielding satisfactory results. The use of an isotopically labeled internal standard, such as 7-amino-FM2-d7, is recommended for the most accurate quantification.
The quantitative performance of the method, as demonstrated by the low limits of detection and good precision, makes it suitable for detecting this compound even after a single low dose of flunitrazepam, with detection possible for up to 28 days post-ingestion in some cases. The method's reproducibility has been validated through inter-laboratory collaborative studies, confirming its robustness for routine use.
Conclusion
The GC-MS method detailed in this application note is a validated and effective tool for the quantitative analysis of this compound in urine samples. It meets the stringent requirements of forensic and clinical toxicology for sensitivity, specificity, and reliability. The provided protocols and performance data can be used by researchers, scientists, and drug development professionals to implement this important analytical procedure in their laboratories.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Rapid method for the solid-phase extraction and GC-MS analysis of flunitrazepam and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of 7-Aminoflunitrazepam
Introduction
7-Aminoflunitrazepam is the primary and most important metabolite of flunitrazepam (Rohypnol®), a potent benzodiazepine.[1] Due to flunitrazepam's use in drug-facilitated crimes, the detection of this compound in biological samples such as urine and blood is crucial in forensic toxicology.[1][2] Its concentration can often exceed that of the parent drug in stored samples, making it a reliable marker for flunitrazepam exposure.[1] Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of this compound from complex biological matrices prior to analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This application note provides a detailed protocol for the solid-phase extraction of this compound from urine samples.
Data Presentation
A summary of quantitative data from various SPE methods for this compound is presented in the table below. This allows for a comparative overview of the efficiency and sensitivity of different extraction protocols.
| SPE Sorbent | Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analytical Method | Reference |
| Mixed-Mode (Bond Elut Certify) | Urine | > 90% | Not Reported | Not Reported | GC-MS | |
| Butyl | Blood, Urine | Not Reported | Not Reported | 1.0 ng/mL | GC-MS (SIM) | |
| On-line Oasis HLB | Urine | 94.8 - 101.3% | 1 - 3 ng/mL | Not Reported | LC-ES-MS/MS | |
| Monolithic C18 SpinTip | Plasma, Urine | 97.7 - 109% (Urine) | 0.2 - 0.5 ng/mL | Not Reported | UPLC-Q-ToF-MS | |
| SepPak® | Plasma | 82.53% | Not Reported | Not Reported | UPLC-UV | |
| HLB® | Plasma | 76.81% | Not Reported | Not Reported | UPLC-UV |
Experimental Protocol: SPE of this compound from Urine
This protocol is a generalized procedure based on common methodologies for the extraction of this compound from urine using mixed-mode solid-phase extraction cartridges.
Materials and Reagents:
-
Mixed-mode SPE cartridges (e.g., Bond Elut Certify or Oasis MCX)
-
This compound standard
-
Internal standard (e.g., this compound-d7 or Nitrazepam)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide
-
Phosphate buffer (e.g., 100 mM, pH 6.0)
-
β-glucuronidase (from Patella vulgata)
-
Deionized water
-
Centrifuge tubes
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment (Hydrolysis):
-
To 2 mL of urine in a centrifuge tube, add an appropriate amount of internal standard.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Add β-glucuronidase (e.g., 5,000 units).
-
Vortex the mixture and incubate at 60°C for 3 hours to hydrolyze the conjugated metabolites.
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode SPE cartridges on a vacuum manifold.
-
Condition the cartridges by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to dry out completely.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Follow with a wash of 2 mL of a non-polar solvent like hexane to remove lipids.
-
Alternatively, a wash with an acetonitrile/water mixture (e.g., 20:80) can be used.
-
Dry the cartridge under full vacuum for approximately 10 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte with 2 mL of a freshly prepared elution solvent. A common elution solvent is a mixture of ethyl acetate and isopropanol (85:15) or ethyl acetate and methanol. For mixed-mode cartridges retaining basic compounds, an elution solvent containing a small percentage of ammonium hydroxide (e.g., dichloromethane:isopropanol:ammonia, 78:20:2) may be necessary.
-
Apply a gentle vacuum to slowly pass the elution solvent through the cartridge.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 50°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for the analytical instrument (e.g., 35% methanol in water).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.
Caption: Workflow for the solid-phase extraction of this compound from urine.
References
Application Notes and Protocols for the Derivatization of 7-Aminoflunitrazepam for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 7-Aminoflunitrazepam, the major metabolite of flunitrazepam, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline various derivatization techniques, present quantitative data for comparison, and provide detailed experimental methodologies.
Introduction
This compound is a primary amine and a key urinary metabolite of the potent benzodiazepine, flunitrazepam. Due to its polar nature, direct analysis of this compound by GC-MS is challenging. Derivatization is a crucial step to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity. This is achieved by replacing the active hydrogen of the primary amine group with a less polar functional group.[1] Common derivatization strategies include acylation and silylation.
This guide explores several common derivatizing reagents, including pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFAA), and silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
General Experimental Workflow
The general workflow for the analysis of this compound in biological matrices involves sample extraction, derivatization, and subsequent GC-MS analysis.
Caption: General workflow for this compound analysis.
Acylation Derivatization Techniques
Acylation involves the introduction of an acyl group into the this compound molecule. Fluorinated anhydrides such as PFPA and TFAA are commonly used as they produce stable and highly volatile derivatives suitable for GC-MS analysis with electron capture detection.
Pentafluoropropionic Anhydride (PFPA) Derivatization
PFPA reacts with the primary amine of this compound to form a stable pentafluoropropionyl derivative.
Caption: Acylation of this compound with PFPA.
Experimental Protocol:
-
Extraction: Extract this compound from the biological matrix (e.g., whole blood or urine) using a suitable solid-phase extraction (SPE) column.[2][3]
-
Elution and Evaporation: Elute the analyte using an ethyl acetate-methanol solvent mixture. Evaporate the solvent to dryness under a stream of nitrogen.[2]
-
Reconstitution: Dissolve the residue in ethyl acetate.
-
Derivatization: Add pentafluoropropionic anhydride (PFPA) to the reconstituted sample. An acid scavenger, such as triethylamine (TEA) or trimethylamine (TMA), can be added to drive the reaction to completion.
-
Incubation: Cap the vial and heat at a specified temperature (e.g., 50°C) for a designated time (e.g., 15 minutes).
-
Work-up: After cooling, the reaction mixture may be washed (e.g., with 5% ammonia in water) to remove acidic by-products. The organic layer is then collected for injection.
-
GC-MS Analysis: Inject an aliquot of the final solution into the GC-MS system.
Trifluoroacetic Anhydride (TFAA) Derivatization
Similar to PFPA, TFAA is a highly reactive acylating agent that forms a trifluoroacetyl derivative with this compound.
Experimental Protocol:
The protocol for TFAA derivatization is analogous to that of PFPA, with TFAA being substituted as the derivatizing agent. The reaction conditions (temperature and time) may need to be optimized for the specific application.
Silylation Derivatization Techniques
Silylation involves replacing the active hydrogen of the amine group with a trimethylsilyl (TMS) group. Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting TMS derivatives are typically more volatile and thermally stable.
Caption: Silylation of this compound with MSTFA.
Experimental Protocol (using MSTFA):
-
Extraction: Perform solid-phase or liquid-liquid extraction to isolate this compound from the urine sample.
-
Evaporation: Evaporate the extract to dryness.
-
Derivatization: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract. A catalyst such as trimethylchlorosilane (TMCS) can be included to increase the silylating power.
-
Incubation: Heat the mixture at a specified temperature (e.g., 60-70°C) for a defined period (e.g., 15-30 minutes).
-
GC-MS Analysis: Inject the derivatized sample directly into the GC-MS. The by-products of MSTFA are volatile and generally do not interfere with the analysis.
A collaborative study on the determination of this compound in urine by GC-MS utilized MSTFA for derivatization.
Quantitative Data Summary
The following table summarizes the quantitative data reported for different derivatization techniques for the analysis of this compound and related compounds.
| Derivatization Reagent | Analyte | Matrix | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Linearity Range | Reference |
| Pentafluoropropionic anhydride (PFPA) | This compound | Blood, Urine | 1.0 ng/mL (by SIM) | - | - | |
| Heptafluorobutyrate | This compound | Plasma, Whole Blood | - | 5 ng/mL (for FN in whole blood) | - | |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 7-Aminonitrazepam | Urine | 3.5 µg/L (3.5 ng/mL) | 1.2 µg/L (1.2 ng/mL) | 10 - 500 µg/L | |
| Acid Hydrolysis (to benzophenones) | This compound | Urine | - | < 1 ng/mL | - |
Note: Direct comparison of LOD and LOQ values across different studies should be done with caution due to variations in instrumentation, sample matrices, and analytical methodologies.
Conclusion
The choice of derivatization technique for this compound analysis by GC-MS depends on the specific requirements of the assay, including sensitivity, selectivity, and the available instrumentation. Both acylation with fluorinated anhydrides (PFPA, TFAA) and silylation (MSTFA, BSTFA) are effective methods for improving the chromatographic properties of this compound. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of forensic toxicology and drug development to establish robust and reliable analytical methods.
References
Application Notes and Protocols for Segmental Hair Analysis in Chronic Flunitrazepam Exposure Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, protocols, and data interpretation for the segmental analysis of hair to assess chronic exposure to flunitrazepam. This technique offers a long-term retrospective window into drug use, making it an invaluable tool in clinical research, forensic toxicology, and drug development.
Introduction
Hair analysis is a powerful methodology for monitoring chronic drug consumption due to the incorporation of substances into the hair shaft during growth.[1][2] Head hair grows at an approximate rate of 1 cm per month, allowing for a chronological mapping of drug exposure through segmental analysis.[1] This is particularly useful for substances like flunitrazepam, a potent benzodiazepine, where understanding the pattern and duration of use is critical. Segmental analysis can help differentiate between chronic abuse and a single exposure.[1][3] This document outlines the protocols for sample preparation, instrumental analysis, and data interpretation for flunitrazepam and its primary metabolite, 7-aminoflunitrazepam, in hair.
Data Presentation: Quantitative Analysis of Flunitrazepam and this compound in Hair
The following tables summarize quantitative data from studies on chronic flunitrazepam users, providing a reference for expected concentration ranges in hair segments.
Table 1: Concentration Ranges of Flunitrazepam (FLU) and this compound (7AF) in Hair Segments of Chronic Users
| Analyte | Concentration Range (ng/mg) | Median Concentration (ng/mg) |
| Flunitrazepam (FLU) | 0.01 - 0.16 | 0.03 |
| This compound (7AF) | 0.01 - 0.34 | 0.09 |
Table 2: Overview of Published Quantification Data for Flunitrazepam and its Metabolite in Human Hair from Chronic Users
| Analyte | Reported Concentration Range (ng/mg) |
| Flunitrazepam (FLU) | 0.02 - 3.9 |
| This compound (7AF) | 0.0088 - 9.5 |
Table 3: Method Validation Parameters for LC-MS/MS Analysis of FLU and 7AF in Hair
| Parameter | Flunitrazepam (FLU) | This compound (7AF) |
| Limit of Detection (LOD) | < 0.005 ng/mg (recommended) | < 0.0005 ng/mg (recommended) |
| Limit of Quantification (LOQ) | 0.005 ng/mg | 0.005 ng/mg |
| Calibration Curve Range | 0.005 - 10 ng/mg | 0.005 - 10 ng/mg |
| Accuracy (Bias %) | Within ±15% | Within ±15% |
| Inter- and Intra-day Precision | < 15% | < 15% |
Experimental Protocols
Two primary methodologies are detailed below: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is noted for its rapidity and simplicity, and a Gas Chromatography-Mass Spectrometry (GC-MS) method that is also highly effective.
Protocol 1: LC-MS/MS Method for Flunitrazepam and this compound in Hair
This protocol is adapted from a validated method utilizing a simple, single-step extraction.
1. Hair Sample Collection and Segmentation:
-
Collect a lock of hair (approximately 50 mg) from the posterior vertex of the scalp.
-
Align the hair strands and denote the root end.
-
Cut the hair into 1 cm segments from the root end outwards.
2. Sample Decontamination and Preparation:
-
Wash each hair segment sequentially with 1 mL of acetone for 1 minute, followed by two washes with 0.5 mL of deionized water for 1 minute each.
-
Dry the washed hair segments overnight at room temperature.
-
Weigh 10 mg of each dried hair segment into a 2 mL extraction tube containing ceramic beads.
3. Extraction:
-
Prepare an extraction medium consisting of a 25:25:50 (v/v/v) mixture of methanol, acetonitrile, and 2 mmol/L ammonium formate (in 8% acetonitrile, pH 5.3).
-
Add 500 µL of the extraction medium and 50 µL of an appropriate internal standard (e.g., alprazolam-d5 at 100 ng/mL) to each tube.
-
Perform cryogenic grinding of the samples.
4. Instrumental Analysis (LC-MS/MS):
-
LC System:
-
Column: Allure PFP propyl column (100 × 2.1 mm, 5 μm) or equivalent.
-
Mobile Phase A: 20 mmol/L ammonium acetate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic elution with 30% Mobile Phase A and 70% Mobile Phase B.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: Room temperature.
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 450 °C.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Flunitrazepam: 314.2 → 268.3 (quantifier), 314.2 → 239.3 (qualifier).
-
This compound: 284.2 → 135.2 (quantifier), 284.2 → 226.2 (qualifier).
-
Alprazolam-d5 (IS): 314.1 → 286.1.
-
-
Protocol 2: GC-MS-NCI Method for Flunitrazepam and this compound in Hair
This protocol involves a liquid-liquid extraction and derivatization step.
1. Hair Sample Collection and Segmentation:
-
Follow the same procedure as in Protocol 1.
2. Sample Decontamination and Preparation:
-
Decontaminate hair samples with dichloromethane.
-
Weigh approximately 50 mg of hair.
3. Extraction and Derivatization:
-
Incubate the hair sample in Sorenson buffer (pH 7.6) with an internal standard (e.g., diazepam-d5).
-
Perform a direct liquid-liquid extraction with a mixture of diethylether and chloroform (80:20, v/v).
-
Evaporate the organic phase to dryness.
-
Derivatize the dry extract with heptafluorobutyric anhydride.
4. Instrumental Analysis (GC-MS-NCI):
-
GC System:
-
Column: A suitable capillary column (e.g., 30 m).
-
-
MS System:
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Detection: Single Ion Monitoring (SIM).
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for segmental hair analysis of flunitrazepam by LC-MS/MS.
Logical Relationship in Chronic Exposure Assessment
Caption: Logic of inferring chronic use from segmental hair analysis results.
References
- 1. Segmental hair analysis for flunitrazepam and this compound in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2021 Forensic Update on Date Rape Drugs (Drug Facilitated Sexual Assault-DFSA) Segmental Hair Shaft Testing - University Medical and Forensic Consultants [umfc.com]
- 3. tandfonline.com [tandfonline.com]
Application Note: Detection of 7-Aminoflunitrazepam in Oral Fluid Samples
Abstract
This application note provides a comprehensive overview and detailed protocols for the sensitive and specific detection of 7-aminoflunitrazepam, the primary metabolite of flunitrazepam (Rohypnol®), in oral fluid samples. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and widely accepted analytical technique for forensic and clinical toxicology. This document is intended for researchers, scientists, and drug development professionals involved in the monitoring of benzodiazepines.
Introduction
Flunitrazepam is a potent benzodiazepine with sedative, hypnotic, and amnesic properties. Due to its potential for misuse in drug-facilitated crimes, the detection of its major metabolite, this compound, in biological matrices is of significant forensic importance.[1][2] Oral fluid offers a non-invasive alternative to blood and urine for sample collection, with the parent drug and its metabolites often detectable for a significant period after administration.[1][2][3] This document outlines validated methods for the extraction and quantification of this compound from oral fluid, providing the necessary protocols and performance data to aid in the establishment of reliable analytical procedures. Studies have shown that 7-amino metabolites of nitrobenzodiazepines, including this compound, are more likely to be detected in oral fluid than the parent drugs.
Experimental Overview
The detection of this compound in oral fluid typically involves three key stages: sample collection, sample preparation (extraction), and instrumental analysis. The overall workflow is designed to ensure the stability of the analyte, remove interfering matrix components, and achieve the low limits of detection required for forensic applications.
Caption: General experimental workflow for the analysis of this compound in oral fluid.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for the detection of this compound in oral fluid.
Table 1: Method Performance Characteristics for this compound Detection
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| GC-MS (Negative Chemical Ionization) | 0.1 µg/L | 0.15 µg/L | 0.1 - 5.0 µg/L | |
| LC-MS/MS | - | 0.1 - 0.2 ng/mL | LOQ - 20 ng/mL | |
| LC-MS/MS | - | 0.1 - 1.0 ng/mL | - |
Table 2: Extraction Efficiency of this compound from Oral Fluid
| Extraction Method | Recovery | Internal Standard | Reference |
| Solid-Phase Extraction (Varian Bond Elut Certify I) | >83% | Nordiazepam-d5 | |
| Liquid-Liquid Extraction (Diethyl ether/Methylene chloride) | >90% | Diazepam-d5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This protocol is adapted from a method for the simultaneous screening of multiple benzodiazepines in oral fluid.
1. Materials and Reagents:
-
Oral fluid collection device (e.g., Quantisal® or Intercept®)
-
This compound certified reference material
-
Nordiazepam-d5 (Internal Standard)
-
Solid-Phase Extraction Cartridges (e.g., Varian Bond Elut Certify I)
-
Methanol, Acetonitrile, Water (HPLC grade)
-
Formic Acid
-
Phosphate Buffer (pH 8.4)
2. Sample Collection and Storage:
-
Collect oral fluid according to the manufacturer's instructions for the chosen collection device.
-
Store samples at +4°C until analysis. For longer-term storage, freezing is recommended. The stability of flunitrazepam in oral fluid is poor, but its metabolite, this compound, is more stable.
3. Sample Preparation:
-
To 0.5 mL of the oral fluid sample (previously stored in the collection device buffer), add the internal standard (e.g., 5 ng of Diazepam-d5).
-
Add 0.5 mL of phosphate buffer (pH 8.4).
-
Vortex the sample.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Utilize a C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor for at least two multiple reaction monitoring (MRM) transitions for both this compound and the internal standard to ensure specificity.
-
Protocol 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS
This protocol is based on a screening method for 17 benzodiazepines and hypnotics in oral fluid.
1. Materials and Reagents:
-
Oral fluid collection device (e.g., Intercept®)
-
This compound certified reference material
-
Diazepam-d5 (Internal Standard)
-
Diethyl ether, Methylene chloride (HPLC grade)
-
Phosphate Buffer (pH 8.4)
2. Sample Collection and Storage:
-
Follow the same procedure as in Protocol 1.
3. Sample Preparation:
-
To 0.5 mL of the oral fluid sample (in collection buffer), add 5 ng of diazepam-d5 as the internal standard.
-
Add 0.5 mL of phosphate buffer (pH 8.4).
-
Add 3 mL of a diethyl ether/methylene chloride (50/50, v/v) mixture.
-
Vortex for an appropriate time to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
4. LC-MS/MS Analysis:
-
Follow the same instrumental parameters as outlined in Protocol 1.
Signaling Pathways and Logical Relationships
The detection of this compound in oral fluid is a direct consequence of the metabolic pathway of its parent drug, flunitrazepam.
Caption: Metabolic pathway leading to the presence of this compound in oral fluid.
Conclusion
The protocols detailed in this application note provide robust and sensitive methods for the detection and quantification of this compound in oral fluid samples. The use of LC-MS/MS offers high specificity and allows for low detection limits, which are crucial for forensic applications. Proper sample collection and preparation are critical to ensure the accuracy and reliability of the results. The provided workflows and performance data serve as a valuable resource for laboratories implementing routine analysis of this compound in oral fluid.
References
Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Screening of 7-Aminoflunitrazepam
Abstract
This document provides a detailed application note and a comprehensive protocol for the screening of 7-aminoflunitrazepam, the major metabolite of flunitrazepam, in human urine using high-performance thin-layer chromatography (HPTLC). This method is designed for researchers, scientists, and drug development professionals requiring a rapid, sensitive, and reliable screening tool. The protocol includes sample preparation by solid-phase extraction (SPE), HPTLC development, and post-chromatographic derivatization with fluorescamine for fluorescent detection. The described method is suitable for qualitative and semi-quantitative analysis and is applicable in forensic toxicology and clinical settings for monitoring flunitrazepam exposure.
Introduction
Flunitrazepam, a potent benzodiazepine, is extensively metabolized in the body, with this compound being its primary urinary metabolite. The detection of this compound is a key indicator of flunitrazepam ingestion. High-performance thin-layer chromatography (HPTLC) offers a rapid and cost-effective method for screening this metabolite in biological samples. This application note details a sensitive HPTLC method that employs solid-phase extraction for sample clean-up and fluorescamine derivatization for enhanced detection, making it a valuable tool for forensic and clinical laboratories.[1] While confirmatory analysis is typically performed using techniques like GC-MS or LC-MS/MS, HPTLC serves as an effective preliminary screening method.
Experimental Principles
The screening process involves a multi-step workflow. Initially, this compound is isolated from the urine matrix using solid-phase extraction (SPE). The purified extract is then applied to an HPTLC plate and developed in a specific mobile phase to achieve chromatographic separation. Since this compound is not natively fluorescent, a post-chromatographic derivatization step is employed. The plate is treated with fluorescamine, which reacts with the primary amine group of this compound to form a highly fluorescent product.[2][3] The resulting fluorescent spot is then visualized under UV light, allowing for the qualitative identification and semi-quantitative estimation of the analyte.
References
Application Notes and Protocols for the Enzyme-Linked Immunosorbent Assay (ELISA) of 7-Aminoflunitrazepam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the detection of 7-Aminoflunitrazepam, the major metabolite of flunitrazepam, using a competitive enzyme-linked immunosorbent assay (ELISA). This document is intended to guide researchers in the principles, application, and practical execution of this immunoassay for forensic, clinical, and research purposes.
Introduction
This compound is the primary urinary metabolite of flunitrazepam, a potent benzodiazepine. Due to flunitrazepam's use in drug-facilitated crimes, sensitive and specific detection methods for its metabolites are crucial in forensic toxicology.[1] Enzyme-linked immunosorbent assay (ELISA) offers a rapid and high-throughput screening method for the detection of this compound in biological samples.[2] Commercially available ELISA kits, such as those from Cozart Bioscience and Immunalysis, have been developed with high specificity for this compound, minimizing cross-reactivity with other benzodiazepines.[3][4]
This document outlines the principles of the competitive ELISA for this compound, provides detailed experimental protocols, and presents key performance data to aid in assay selection and data interpretation.
Assay Principle: Competitive ELISA
The this compound ELISA is a competitive immunoassay. In this format, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a specific antibody that is pre-coated on the wells of a microplate.
The assay proceeds as follows:
-
Samples, standards, and controls are added to the antibody-coated microplate wells.
-
The this compound-enzyme conjugate is added to each well.
-
During incubation, the free this compound in the sample and the enzyme-labeled this compound compete for binding to the antibody.
-
After incubation, the unbound components are washed away.
-
A chromogenic substrate is added, which is converted by the enzyme in the bound conjugate to produce a colored product.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample. A darker color indicates a lower concentration of the analyte, while a lighter color indicates a higher concentration.
Figure 1. Principle of the competitive ELISA for this compound.
Data Presentation
The performance of commercially available this compound ELISA kits is crucial for their application. The following tables summarize the key quantitative data for two such kits, based on published comparative studies.
Table 1: Assay Sensitivity and Cutoff Concentrations
| Parameter | Cozart Bioscience | Immunalysis | Reference |
| Optimal Dynamic Range | 0 - 25 ng/mL | 0 - 25 ng/mL | [3] |
| Screening Cutoff (Apparent this compound) | 50 ng/mL | Not Specified | |
| Confirmatory Cutoff (Free this compound by GC-MS) | 30 ng/mL | Not Specified |
Table 2: Cross-Reactivity of this compound ELISA Kits
| Compound | Cozart Bioscience (% Cross-Reactivity) | Immunalysis (% Cross-Reactivity) | Reference |
| This compound | 100 | 100 | |
| Flunitrazepam | Significant | Significant | |
| Diazepam | Significant | Significant | |
| N-Desmethylflunitrazepam | Not Specified | Not Specified | |
| 3-Hydroxyflunitrazepam | <1 | Not Specified | |
| 7-Acetamidoflunitrazepam | ~117 | Not Specified | |
| Clonazepam | 0.19 | Not Specified | |
| Oxazepam | 0.00 | Not Specified | |
| Nitrazepam | 0.09 | 1.1 | |
| Nordiazepam | 0.12 | 1.25 | |
| Temazepam | 0.07 | <1 | |
| Alprazolam | <0.01 | <1 | |
| Lorazepam | <0.01 | <1 | |
| Triazolam | 0.05 | 1.33 |
Note: Cross-reactivity data can vary between kit lots and experimental conditions.
Experimental Protocols
The following is a generalized protocol for the this compound ELISA, based on procedures for commercially available kits. It is essential to refer to the specific manufacturer's instructions for the kit being used.
Materials and Reagents
-
This compound ELISA Kit (containing antibody-coated microplate, this compound-HRP conjugate, standards, controls, wash buffer concentrate, TMB substrate, and stop solution)
-
Biological samples (e.g., urine, oral fluid, blood)
-
Deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Sample Preparation
For urine samples, it is recommended to dilute them 1:5 with the assay buffer provided in the kit to bring the potential concentration of this compound within the dynamic range of the assay.
Assay Procedure
Figure 2. General workflow for the this compound ELISA.
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare the wash buffer by diluting the concentrate with deionized water as per the kit instructions.
-
Sample/Standard/Control Addition: Pipette 20 µL of each standard, control, and prepared sample into the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 100 µL of the this compound-HRP conjugate to each well.
-
Incubation: Gently mix the plate and incubate for the time specified in the kit manual (typically 30-60 minutes) at room temperature.
-
Washing: After incubation, aspirate or decant the contents of the wells. Wash the wells 3-5 times with the prepared wash buffer, ensuring complete removal of liquid after the final wash.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Second Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit manual (typically 15-30 minutes), allowing for color development.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis
-
Calculate the mean absorbance for each set of standards, controls, and samples.
-
Generate a standard curve by plotting the mean absorbance of each standard against its known concentration. A semi-logarithmic plot is often used, with the absorbance on the y-axis and the concentration on the x-axis (log scale).
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Remember to multiply the calculated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.
-
Samples with an absorbance value higher than the highest standard should be further diluted and re-assayed.
Conclusion
The enzyme-linked immunosorbent assay for this compound is a valuable screening tool for its detection in biological matrices. The high specificity of commercially available kits allows for reliable preliminary identification of flunitrazepam use. For definitive confirmation and quantification, especially in forensic cases, it is essential to follow up positive ELISA results with a more specific method such as gas chromatography-mass spectrometry (GC-MS). Adherence to the detailed protocols and an understanding of the assay's performance characteristics are critical for obtaining accurate and reproducible results.
References
- 1. Elimination of this compound and flunitrazepam in urine after a single dose of Rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved screen and confirmation test of this compound in urine specimens for monitoring flunitrazepam (Rohypnol) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance characteristics of this compound specific enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Validated LC-MS/MS Method for the Quantification of 7-Aminoflunitrazepam in Urine for Forensic Toxicology
Abstract This application note describes a robust and sensitive method for the determination of 7-aminoflunitrazepam, the major metabolite of flunitrazepam (Rohypnol®), in human urine. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The validation of this method was performed according to established forensic toxicology guidelines and demonstrates excellent linearity, accuracy, precision, and recovery. This method is suitable for routine analysis in forensic toxicology laboratories for the confirmation of flunitrazepam exposure.
Introduction
Flunitrazepam, a potent benzodiazepine, is infamous for its use in drug-facilitated crimes, earning it the nickname "date-rape drug".[1] Due to its extensive metabolism, the parent drug is often found in very low concentrations in urine. The major metabolite, this compound, is the primary target for forensic analysis as it is excreted in higher concentrations and for a longer duration.[2][3][4] Therefore, a sensitive and specific analytical method for the quantification of this compound is crucial in forensic investigations.[2] This application note presents a fully validated LC-MS/MS method for the analysis of this compound in urine.
Experimental Protocol
1. Materials and Reagents
-
This compound certified reference material
-
This compound-d7 internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Blank human urine
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX or Bond Elut Certify)
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add 20 µL of the internal standard working solution (this compound-d7).
-
Enzymatic Hydrolysis (Optional): For the analysis of total this compound (free and conjugated), enzymatic hydrolysis with β-glucuronidase can be performed prior to extraction.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of an appropriate elution solvent (e.g., methanol or a mixture of ethyl acetate and methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., CORTECS UPLC C18+).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components. For example, start at 10% B, ramp to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier)
-
This compound-d7 (IS): Precursor ion → Product ion
-
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and recovery.
Data Presentation
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.5 - 500 | > 0.99 | 0.2 | 0.5 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) (n=5) | Inter-day Precision (%RSD) (n=5 over 3 days) | Accuracy (%) |
| 5 | < 10 | < 15 | 90 - 110 |
| 50 | < 10 | < 15 | 90 - 110 |
| 250 | < 10 | < 15 | 90 - 110 |
Note: The values in this table are representative of typical performance for such a method and are supported by ranges reported in the literature.
Table 3: Recovery
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) |
| This compound | 50 | > 90 |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in urine. The validation results demonstrate that the method is accurate, precise, and suitable for its intended purpose in a forensic toxicology setting. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to robust and reproducible results. This method can be readily implemented in forensic laboratories to aid in the investigation of cases involving the use of flunitrazepam.
References
- 1. Rapid method for the solid-phase extraction and GC-MS analysis of flunitrazepam and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The detection and quantitation of this compound, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 7-Aminoflunitrazepam as a Biomarker for Rohypnol® (Flunitrazepam) Intake
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flunitrazepam, marketed under the trade name Rohypnol®, is a potent benzodiazepine with sedative, hypnotic, anxiolytic, and muscle relaxant properties. Due to its powerful amnestic effects, it has been illicitly used in drug-facilitated crimes.[1][2][3] Accurate and reliable detection of flunitrazepam exposure is therefore critical in clinical and forensic toxicology. Flunitrazepam is extensively metabolized in the body, with 7-aminoflunitrazepam being its major urinary metabolite.[1][4] Consequently, this compound serves as a crucial biomarker for confirming Rohypnol® intake, often being detectable for a longer period and at higher concentrations than the parent drug. This document provides detailed application notes and protocols for the utilization of this compound as a biomarker for flunitrazepam exposure.
Metabolic Pathway of Flunitrazepam
Flunitrazepam undergoes extensive metabolism in the liver, primarily through nitro-reduction to form this compound. Other metabolic pathways include N-demethylation and 3-hydroxylation. The major metabolic conversion is depicted in the following pathway.
Caption: Metabolic conversion of Flunitrazepam to this compound.
Quantitative Data Summary
The detection of this compound is dependent on the biological matrix, the analytical method employed, and the dose of flunitrazepam ingested. The following tables summarize key quantitative data from various studies.
Table 1: Detection Windows of this compound in Urine
| Dose Administered | Analytical Method | Detection Window | Reference |
| 2 mg (single dose) | GC-MS (NCI) | Up to 28 days | |
| 0.5 mg (single dose) | LC-MS/MS | Up to 120 hours (5 days) | |
| 2.0 mg (single dose) | LC-MS/MS | Up to 240 hours (10 days) | |
| 1-4 mg | GC-MS | At least 72 hours | |
| 1-3 mg | ELISA | Up to 10 days |
Table 2: Cut-off and Quantitation Levels for this compound
| Matrix | Method | Cut-off / Limit of Quantitation (LOQ) | Reference |
| Urine | Cozart ELISA (Screening) | 50 ng/mL (apparent) | |
| Urine | GC-MS (Confirmation) | 30 ng/mL | |
| Urine | GC-MS (NCI) | 10 pg/mL (LOQ) | |
| Urine | LC-MS/MS | 0.5 µg/L (0.5 ng/mL) | |
| Urine | GC-MS | 5.0 ng/mL (LOQ) | |
| Hair | GC-MS (NCI) | Not specified, but detected at 0.5-8.0 pg/mg | |
| Oral Fluid | GC-MS (NCI) | 0.15 µg/L (0.15 ng/mL) (LOQ) |
Experimental Protocols
The following are generalized protocols for the detection of this compound. Laboratories should perform their own validation studies.
Protocol 1: Screening of this compound in Urine by Immunoassay (ELISA)
This protocol is intended for preliminary screening of a large number of samples.
-
Sample Preparation:
-
Collect urine samples in clean, properly labeled containers.
-
If necessary, dilute the urine specimens (e.g., a 1:5 dilution with negative urine) to fall within the linear range of the assay.
-
-
ELISA Procedure (General Steps):
-
Follow the specific instructions provided with the commercial ELISA kit (e.g., Cozart ELISA).
-
Typically, this involves adding calibrators, controls, and diluted urine samples to microplate wells coated with antibodies.
-
Add the enzyme-conjugated drug.
-
Incubate as per the manufacturer's instructions.
-
Wash the wells to remove unbound materials.
-
Add a substrate solution to produce a color change.
-
Stop the reaction and read the absorbance using a microplate reader.
-
-
Data Interpretation:
-
Compare the absorbance of the samples to the calibrators.
-
Samples with a response greater than or equal to the cut-off calibrator (e.g., 50 ng/mL apparent this compound) are considered presumptively positive.
-
All presumptive positive samples must be confirmed by a more specific method like GC-MS or LC-MS/MS.
-
Protocol 2: Confirmation of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a confirmatory analysis for presumptive positive samples.
-
Internal Standard Addition:
-
To 2 mL of urine, add an appropriate internal standard (e.g., 7-amino-FM2-d7).
-
-
Extraction:
-
Adjust the pH of the urine sample to approximately 9.0 using a carbonate buffer.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing.
-
Centrifuge the sample and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or methyl-bis-trifluoroacetamide (MBTFA) to create a more volatile and thermally stable derivative.
-
Incubate at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 2 µL) of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS).
-
Set the appropriate temperature program for the oven to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
Monitor characteristic ions for the this compound derivative and the internal standard.
-
-
Quantification:
-
Create a calibration curve using fortified urine standards.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
-
Protocol 3: Analysis of this compound in Hair by GC-MS
Hair analysis provides a longer detection window and can be used for segmental analysis to estimate the time of exposure.
-
Sample Decontamination and Preparation:
-
Wash the hair sample with solvents like dichloromethane and methanol to remove external contamination.
-
Dry the hair sample completely.
-
Cut the hair into small segments (e.g., 1 cm).
-
-
Extraction:
-
Incubate the hair segments in an appropriate buffer or solvent (e.g., methanol) overnight at an elevated temperature to extract the analytes.
-
Alternatively, use enzymatic digestion.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Pass the extract through an SPE cartridge to remove interfering substances.
-
Wash the cartridge and elute the analytes with a suitable solvent.
-
Evaporate the eluate to dryness.
-
-
Derivatization and GC-MS Analysis:
-
Proceed with derivatization and GC-MS analysis as described in Protocol 2. Due to the typically low concentrations in hair, a highly sensitive method such as negative chemical ionization (NCI)-GC-MS may be required.
-
Experimental Workflow
The general workflow for the analysis of this compound in biological samples is outlined below.
Caption: A generalized workflow for the analysis of this compound.
Conclusion
This compound is a reliable and sensitive biomarker for confirming the intake of Rohypnol®. Its longer detection window compared to the parent compound makes it particularly valuable in forensic investigations where there may be a delay in sample collection. The choice of analytical method and biological matrix should be guided by the specific circumstances of the case, including the suspected time of ingestion and the required sensitivity. The protocols outlined in this document provide a framework for the accurate detection and quantification of this compound, aiding researchers and toxicologists in their investigations.
References
- 1. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elimination of this compound and flunitrazepam in urine after a single dose of Rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dl.astm.org [dl.astm.org]
- 4. The detection and quantitation of this compound, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in 7-Aminoflunitrazepam LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 7-Aminoflunitrazepam.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, such as ion suppression or enhancement, are common challenges in LC-MS/MS analysis of complex biological samples. These effects can lead to inaccurate quantification and reduced sensitivity. The following table outlines common issues, their potential causes, and recommended solutions for this compound analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Signal / Ion Suppression | Co-elution of matrix components (e.g., phospholipids, salts) with this compound.[1][2][3] | - Optimize Sample Preparation: Employ rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[4][5] - Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column chemistry to separate the analyte from matrix components. - Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components. - Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d7) that co-elutes with the analyte can compensate for signal suppression. - Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI). |
| Poor Reproducibility / High %RSD | Inconsistent sample cleanup leading to variable matrix effects between samples. | - Standardize Sample Preparation Protocol: Ensure consistent execution of the extraction procedure for all samples, standards, and quality controls. - Automate Sample Preparation: If possible, use automated systems to minimize human error and improve consistency. - Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to account for consistent matrix effects. |
| Inaccurate Quantification | Non-specific binding or loss of analyte during sample preparation. Uncompensated matrix effects leading to signal enhancement or suppression. | - Evaluate Extraction Recovery: Perform experiments to determine the recovery of this compound and the internal standard from the matrix. - Use a Co-eluting Internal Standard: An isotopically labeled internal standard is the most effective way to correct for variations in signal intensity caused by matrix effects. - Method of Standard Addition: For particularly complex matrices, the standard addition method can be used to correct for proportional matrix effects. |
| Peak Tailing or Splitting | Interaction of the analyte with active sites on the column or co-elution with strongly retained matrix components. | - Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. - Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can improve peak shape for ionizable compounds like this compound. - Consider Metal-Free Columns: For chelating compounds, metal-free columns can prevent interactions with stainless steel components and improve peak shape. |
| High Background Noise | Contamination of the LC-MS system from the sample matrix, solvents, or glassware. | - Thorough System Cleaning: Regularly clean the ion source and other components of the mass spectrometer. - Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity to minimize background contamination. - Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in this compound analysis?
A1: The most common cause is the co-elution of endogenous matrix components, such as phospholipids from plasma or salts from urine, with this compound. These components can compete with the analyte for ionization in the mass spectrometer's source, typically leading to ion suppression.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A post-column infusion experiment is a common method to identify regions of ion suppression or enhancement in your chromatogram. Alternatively, you can compare the response of an analyte in a neat solution to the response of the same analyte spiked into an extracted blank matrix sample. A significant difference in response indicates the presence of matrix effects.
Q3: What type of internal standard is best for compensating for matrix effects?
A3: A stable isotope-labeled (SIL) internal standard, such as this compound-d7, is the gold standard. Since it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of matrix effects, allowing for accurate correction.
Q4: Can changing my sample preparation method reduce matrix effects?
A4: Yes, significantly. Methods like mixed-mode Solid-Phase Extraction (SPE) have been shown to be more effective at removing interfering matrix components compared to simpler methods like protein precipitation or reversed-phase SPE alone. Liquid-Liquid Extraction (LLE) is another effective technique for cleaning up samples.
Q5: Is it better to use ESI or APCI for this compound analysis to minimize matrix effects?
A5: While both ionization techniques can be used, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI), particularly for less polar compounds. However, the choice of ionization source may also depend on the desired sensitivity for this compound.
Experimental Protocols
Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard working solution (e.g., this compound-d7). Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex.
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of an acidic organic solvent (e.g., 0.1% formic acid in acetonitrile) to remove neutral and acidic interferences.
-
-
Elution: Elute the this compound and internal standard with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 0.5 mL of plasma, add 10 µL of an internal standard working solution (e.g., this compound-d7).
-
pH Adjustment: Add 0.5 mL of a basic buffer (e.g., 1.5 M carbonate buffer, pH 9.0) and vortex.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate). Cap and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Ion Suppression
The following diagram illustrates a logical workflow for identifying and mitigating ion suppression in your this compound LC-MS/MS analysis.
Caption: Troubleshooting workflow for ion suppression.
Sample Preparation Decision Tree
This diagram provides a decision-making framework for selecting an appropriate sample preparation technique.
Caption: Sample preparation decision tree.
References
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. lcms.cz [lcms.cz]
- 5. A rapid UPLC-MS/MS method for simultaneous determination of flunitrazepam, this compound, methadone and EDDP in human, rat and rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
improving sensitivity for low-level 7-Aminoflunitrazepam detection
Welcome to the technical support center for the sensitive detection of 7-Aminoflunitrazepam. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of this compound in various biological matrices.[1][2] Gas chromatography-mass spectrometry (GC-MS) is also a highly sensitive technique, particularly when coupled with a derivatization step.[3][4]
Q2: Which biological matrix is best for detecting this compound?
A2: Urine is the most common matrix for detecting this compound as it is the predominant metabolite of flunitrazepam excreted in urine.[5] Blood, oral fluid, and hair can also be used, with hair analysis offering a longer detection window.
Q3: What are the expected concentration ranges of this compound in different samples?
A3: Concentrations can vary significantly depending on the dosage, time since administration, and the biological matrix. In urine, concentrations can range from a few ng/mL to over 100 ng/mL. In hair, concentrations are typically in the pg/mg range.
Q4: Is derivatization necessary for the analysis of this compound?
A4: For GC-MS analysis, derivatization is often required to improve the volatility and thermal stability of this compound, thereby enhancing its chromatographic properties and sensitivity. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and pentafluoropropionic anhydride (PFPA). For LC-MS/MS analysis, derivatization is generally not necessary.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Low Analyte Recovery During Sample Preparation
Problem: You are experiencing low recovery of this compound after solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Possible Causes & Solutions:
-
Incorrect pH: The pH of the sample is critical for efficient extraction. For SPE and LLE of this compound, ensure the sample is adjusted to a basic pH (typically around 9.0) to keep the analyte in its non-ionized form, which enhances its affinity for the extraction solvent or sorbent.
-
Inappropriate SPE Sorbent or LLE Solvent: The choice of sorbent or solvent is crucial.
-
SPE: Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms often provide high recoveries for this compound.
-
LLE: Ethyl acetate is a commonly used and effective solvent for extracting this compound.
-
-
Adsorption to Glassware: At low concentrations, this compound can adsorb to glass surfaces, leading to significant losses. Using polypropylene tubes or silanized glassware can mitigate this issue. The addition of ethylene glycol to the eluate has also been shown to prevent these losses.
-
Insufficient Elution Volume or Strength: If using SPE, ensure the elution solvent is strong enough and the volume is sufficient to completely elute the analyte from the sorbent. A mixture of an organic solvent like ethyl acetate or chloroform with a modifier like isopropanol and ammonia can be effective.
Poor Peak Shape and Sensitivity in Chromatographic Analysis
Problem: You are observing poor peak shape (e.g., tailing, broadening) or low sensitivity in your chromatograms.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase (LC-MS/MS):
-
The mobile phase composition, including the organic modifier and additives, significantly impacts peak shape and ionization efficiency. A common mobile phase consists of a mixture of acetonitrile or methanol and water with additives like formic acid or ammonium acetate to improve protonation and chromatographic separation.
-
Experiment with different gradients and flow rates to optimize peak resolution and shape.
-
-
Derivatization Issues (GC-MS):
-
Incomplete derivatization can lead to poor peak shape and reduced sensitivity. Ensure the reaction conditions (temperature, time, and reagent concentration) are optimized.
-
The presence of moisture can interfere with the derivatization reaction. Ensure all solvents and the sample extract are anhydrous.
-
-
Active Sites in the GC Inlet or Column: Active sites in the GC system can cause analyte adsorption and peak tailing. Using a deactivated inlet liner and a high-quality, low-bleed GC column is recommended. Regular maintenance and cleaning of the GC inlet are also important.
-
Ion Suppression (LC-MS/MS): Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to reduced sensitivity.
-
Improve sample cleanup using a more rigorous SPE protocol.
-
Optimize the chromatographic separation to separate the analyte from interfering matrix components.
-
Use an isotopically labeled internal standard to compensate for matrix effects.
-
Data Presentation
The following tables summarize quantitative data from various studies on the detection of this compound.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ | Reference |
| HPLC-UV | Serum/Plasma | 1 ng/mL | - | |
| LC-MS/MS | Hair | - | 0.01 ng/mg | |
| GC-MS (SIM) | Blood/Urine | - | 1.0 ng/mL | |
| GC-MS | Urine | 2.5 ng/mL | 5.0 ng/mL | |
| GC-MS (NCI) | Oral Fluid | 0.1 µg/L | 0.15 µg/L | |
| LC-ES-MS/MS | Urine | 1-3 ng/mL | - |
Table 2: Recovery Rates of this compound Using Different Extraction Methods
| Extraction Method | Matrix | Recovery Rate | Reference |
| Mixed-Mode SPE | Serum | High | |
| LLE (Ethyl Acetate) | Plasma | 63.70% | |
| SPE (SepPak®) | Plasma | 82.53% | |
| SPE (HLB®) | Plasma | 76.81% | |
| On-line SPE | Urine | 94.8-101.3% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Hair
This protocol is a synthesized example based on common practices in the field.
-
Sample Preparation (Hair Digestion):
-
Wash 10 mg of hair segments sequentially with acetone and water to remove external contamination.
-
Dry the hair segments overnight at room temperature.
-
Incubate the washed and dried hair in a suitable digestion buffer (e.g., methanol or an enzymatic solution) overnight at an elevated temperature (e.g., 40-50°C) to extract the analyte.
-
Centrifuge the sample and collect the supernatant.
-
-
Sample Clean-up (SPE):
-
Condition a mixed-mode SPE cartridge with methanol followed by equilibration with a suitable buffer.
-
Load the supernatant from the digestion step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with an appropriate elution solvent (e.g., a mixture of ethyl acetate and ammonia).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18 or PFP).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and an internal standard.
-
Detailed Methodology for GC-MS Analysis of this compound in Urine
This protocol is a synthesized example based on established methods.
-
Sample Preparation (LLE):
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH of the urine sample to approximately 9.0 using a suitable buffer (e.g., sodium carbonate/bicarbonate buffer).
-
Add 5 mL of an extraction solvent (e.g., ethyl acetate), vortex for 1-2 minutes, and centrifuge.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically around 250-280°C.
-
Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Mass Spectrometer: A mass selective detector operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the derivatized this compound and the internal standard.
-
Visualizations
Caption: General workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting guide for low analyte recovery.
References
- 1. Segmental hair analysis for flunitrazepam and this compound in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The detection and quantitation of this compound, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
resolving peak tailing issues in 7-Aminoflunitrazepam chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 7-Aminoflunitrazepam, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is longer and more drawn out than the front, resulting in an asymmetrical peak shape.[1][2] This is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and consequently, imprecise quantification of this compound.[1][3] Given that this compound contains a basic amine group, it is particularly susceptible to interactions that cause peak tailing.[1]
Q2: What are the primary causes of peak tailing for this compound?
A2: The primary causes of peak tailing for this compound, a basic compound, are multifaceted and can be categorized as follows:
-
Chemical Interactions: The most common cause is the interaction of the basic amine group of this compound with acidic silanol groups on the surface of silica-based stationary phases. These secondary interactions lead to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer, which results in a tailing peak.
-
Mobile Phase Effects: An inappropriate mobile phase pH can exacerbate peak tailing. If the pH is not optimized, the ionization state of both the this compound and the silanol groups can lead to strong electrostatic interactions.
-
Column Issues: A poorly packed or degraded column can lead to peak distortion. Voids in the column bed or contamination can create alternative flow paths for the analyte, resulting in peak tailing.
-
Sample-Related Issues: Overloading the column with too much sample can saturate the stationary phase and lead to peak asymmetry. A mismatch between the sample solvent and the mobile phase can also cause poor peak shape.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound. The ionization state of the analyte and the stationary phase surface are pH-dependent.
-
At mid-range pH (around 4-7): Silanol groups on the silica stationary phase are ionized and negatively charged, while the amine group of this compound is protonated and positively charged. This leads to strong ionic interactions, which are a major cause of peak tailing.
-
At low pH (below 3): The silanol groups are protonated and therefore neutral. This minimizes the secondary ionic interactions with the protonated this compound, leading to a more symmetrical peak shape.
-
At high pH (above 8-9): The this compound molecule will be in its neutral form, which reduces its interaction with the ionized silanol groups. However, this requires the use of a pH-stable column, as traditional silica-based columns can degrade at high pH.
Q4: Can mobile phase additives help to reduce peak tailing for this compound?
A4: Yes, mobile phase additives, also known as competing bases or silanol blockers, can significantly improve the peak shape of basic analytes. A common additive is triethylamine (TEA). TEA is a small basic molecule that competes with this compound for the active silanol sites on the stationary phase, thereby masking these secondary interaction sites and reducing peak tailing.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting peak tailing issues with this compound.
Guide 1: Initial Assessment and Mobile Phase Optimization
Problem: You are observing significant peak tailing for this compound.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for peak tailing.
Steps:
-
Observe the Chromatogram: Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected. If all peaks are tailing, it could indicate a system-wide issue like a column void or extra-column dead volume. If only the this compound peak is tailing, it is likely due to secondary chemical interactions.
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a crucial factor.
-
Low pH Approach: Lower the pH of the aqueous portion of your mobile phase to below 3 using an additive like formic acid or trifluoroacetic acid (TFA). This will protonate the residual silanol groups on the stationary phase, minimizing their interaction with the protonated this compound.
-
High pH Approach: If you have a pH-stable column, you can increase the mobile phase pH to above 8. At this pH, this compound will be in its neutral form, reducing ionic interactions.
-
-
Use of Mobile Phase Additives: If adjusting the pH is not sufficient, consider adding a competing base to the mobile phase. Triethylamine (TEA) at a concentration of 0.1-0.5% is a common choice. The TEA will preferentially interact with the active silanol sites, effectively shielding them from the this compound.
Guide 2: Column and Hardware Considerations
Problem: Mobile phase optimization did not resolve the peak tailing.
Troubleshooting Workflow:
Caption: Troubleshooting column and hardware issues.
Steps:
-
Use an End-Capped Column: For the analysis of basic compounds like this compound, it is highly recommended to use a modern, high-purity, end-capped C18 or similar reversed-phase column. End-capping is a process that chemically derivatizes the majority of the residual silanol groups, making the stationary phase surface more inert and less prone to secondary interactions.
-
Column Flushing and Regeneration: If you suspect column contamination, you can try to flush the column with a strong solvent. Refer to the column manufacturer's instructions for appropriate flushing procedures.
-
Replace the Column: Columns have a finite lifetime. If the column is old or has been used extensively with complex matrices, it may be degraded. Replacing the column with a new one is often the most effective solution.
-
Check for Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short and have as small an internal diameter as possible to minimize dead volume, which can contribute to peak broadening and tailing.
Data Presentation
Table 1: Recommended Starting Chromatographic Conditions for this compound
| Parameter | Recommended Condition | Reference |
| Column | End-capped C18, 2.1 x 100 mm, 1.7 µm | General Best Practice |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 5-95% B over 10 minutes | General Starting Point |
| Flow Rate | 0.3 mL/min | |
| Column Temp. | 30-40 °C | General Best Practice |
| Injection Vol. | 1-5 µL | |
| Detector | UV or Mass Spectrometer |
Table 2: Effect of Mobile Phase pH on Peak Tailing (Conceptual)
| Mobile Phase pH | Ionization State of Silanol (Si-OH) | Ionization State of this compound (R-NH2) | Expected Peak Shape |
| < 3 | Neutral (Si-OH) | Protonated (R-NH3+) | Symmetrical |
| 4 - 7 | Ionized (Si-O-) | Protonated (R-NH3+) | Tailing |
| > 8 | Ionized (Si-O-) | Neutral (R-NH2) | Symmetrical (with pH-stable column) |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.
Materials:
-
HPLC or UHPLC system with UV or MS detector
-
End-capped C18 column
-
This compound standard
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid)
-
Ammonium hydroxide (or other suitable base, for high pH)
-
pH meter
Procedure:
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase A solutions with different pH values. For example, prepare solutions at pH 2.5, 3.0, 3.5, and if using a pH-stable column, pH 8.0, 8.5, and 9.0. Use formic acid to adjust to low pH and ammonium hydroxide for high pH.
-
Equilibrate the Column: Start with the lowest pH mobile phase. Flush the column with a mixture of mobile phase A and B (e.g., 95:5) until the baseline is stable.
-
Inject Standard: Inject the this compound standard and record the chromatogram.
-
Increase pH: Sequentially move to the next higher pH mobile phase. Ensure the column is fully equilibrated with each new mobile phase before injecting the standard.
-
Data Analysis: Compare the peak shapes obtained at each pH. Calculate the asymmetry factor (tailing factor) for each peak. A value closer to 1.0 indicates a more symmetrical peak. Plot the asymmetry factor versus pH to identify the optimal pH range.
Protocol 2: Evaluating the Effect of a Mobile Phase Additive
Objective: To assess the impact of triethylamine (TEA) on the peak shape of this compound.
Materials:
-
HPLC or UHPLC system
-
End-capped C18 column
-
This compound standard
-
Optimized mobile phase from Protocol 1
-
Triethylamine (TEA)
Procedure:
-
Prepare Mobile Phase with TEA: Prepare your optimized mobile phase and add TEA at different concentrations. Good starting points are 0.1%, 0.2%, and 0.5% (v/v).
-
Equilibrate the Column: Begin with the mobile phase containing 0% TEA and equilibrate the column.
-
Inject Standard: Inject the this compound standard and record the chromatogram.
-
Increase TEA Concentration: Sequentially run the mobile phases with increasing concentrations of TEA. Ensure the column is fully equilibrated with each new mobile phase before injection.
-
Data Analysis: Compare the peak shapes and calculate the asymmetry factor for each TEA concentration. Determine the lowest concentration of TEA that provides an acceptable peak shape without significantly altering the retention time or selectivity of your separation.
Visualization of Key Concepts
Caption: Effect of pH on analyte-stationary phase interactions.
References
addressing cross-reactivity in 7-Aminoflunitrazepam immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Aminoflunitrazepam immunoassays. Our goal is to help you address common challenges, with a focus on mitigating cross-reactivity and ensuring accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false-positive results in a this compound immunoassay?
A1: False-positive results in this compound immunoassays can arise from several factors. The primary cause is the cross-reactivity of the assay's antibodies with other structurally similar compounds. While immunoassays targeting this compound are designed for specificity, some level of cross-reactivity can still occur. For instance, many general benzodiazepine immunoassays exhibit broad cross-reactivity with a wide range of prescribed benzodiazepine drugs and their metabolites, which can lead to a significant number of false positives.[1][2][3][4] Even with more specific this compound ELISAs, notable cross-reactivity can be observed with diazepam and the parent compound, flunitrazepam.[5]
Q2: My assay is showing lower than expected or negative results, even when I suspect the sample should be positive. What could be the cause of these false negatives?
A2: False-negative results are a concern, particularly given the typically low doses of flunitrazepam administered. Several factors can contribute to this issue:
-
Low Analyte Concentration: The concentration of this compound in the sample may be below the limit of detection of the assay.
-
Poor Cross-Reactivity: The specific immunoassay being used may have low cross-reactivity towards this compound.
-
Metabolite Glucuronidation: Benzodiazepines are often excreted in urine as glucuronidated metabolites. Standard immunoassays may have poor cross-reactivity with these conjugated forms, leading to underestimation or non-detection of the target analyte.
Q3: How can I confirm a presumptive positive result from my immunoassay?
A3: All positive results from an initial immunoassay screening should be considered presumptive. The gold standard for confirmation is a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This two-step approach, involving an initial immunoassay screen followed by GC-MS confirmation, is a widely accepted and effective strategy for reliable results.
Q4: What is sample dilution and why is it recommended for this compound ELISAs?
A4: Sample dilution involves reducing the concentration of the sample matrix by adding a specified amount of a suitable diluent. For this compound ELISAs, a common recommendation is to dilute urine specimens by a factor of five prior to testing. This is done to bring the analyte concentration into the optimal dynamic range of the assay, which for some commercial ELISAs is between 0 and 25 ng/mL. Dilution can also help to minimize matrix effects, which are interferences from other components in the sample that can affect assay performance.
Troubleshooting Guides
Issue: High Background or Non-Specific Binding
High background can obscure the specific signal from your target analyte, leading to inaccurate quantification.
| Possible Cause | Recommended Solution |
| Insufficient washing | Ensure thorough and consistent washing steps between antibody incubations. Use an automated plate washer if available for better consistency. |
| Cross-reactivity of detection antibody | Run appropriate controls to check for cross-reactivity between the detection antibody and other components of the assay. |
| Ineffective blocking | Use an appropriate blocking buffer to saturate non-specific binding sites on the microplate wells. |
| Contaminated reagents or buffers | Prepare fresh buffers and reagents. Ensure that all glassware and pipette tips are clean to avoid contamination. |
Issue: Poor Reproducibility or High Coefficient of Variation (%CV)
Inconsistent results between replicate wells can cast doubt on the reliability of your data.
| Possible Cause | Recommended Solution |
| Inaccurate pipetting | Check your pipetting technique for consistency. Ensure pipettes are properly calibrated. Use fresh pipette tips for each sample and reagent addition. |
| Inconsistent incubation times or temperatures | Ensure all wells are incubated for the same duration and at the specified temperature. Avoid placing plates in areas with temperature gradients. |
| Improper mixing of reagents | Thoroughly mix all reagents before use to ensure homogeneity. |
| Edge effects | Avoid using the outer wells of the microplate if you suspect edge effects are a problem. Ensure uniform temperature and humidity during incubation. |
Data Presentation: Cross-Reactivity Data
The following tables summarize the cross-reactivity of various compounds with different this compound immunoassays. This data is crucial for understanding potential interferences and interpreting your assay results.
Table 1: Cross-Reactivity of Cozart and Immunalysis this compound-Specific ELISAs
| Substance | Cozart ELISA Cross-Reactivity (%) | Immunalysis ELISA Cross-Reactivity (%) |
| This compound | 100 | 100 |
| Flunitrazepam | 1.8 | 3.4 |
| Diazepam | 0.2 | 0.4 |
| N-Desmethylflunitrazepam | 1.2 | 2.5 |
| 3-Hydroxyflunitrazepam | <0.1 | <0.1 |
| Alprazolam | <0.1 | <0.1 |
| Clonazepam | <0.1 | <0.1 |
| Lorazepam | <0.1 | <0.1 |
| Midazolam | <0.1 | <0.1 |
| Nitrazepam | <0.1 | <0.1 |
| Oxazepam | <0.1 | <0.1 |
| Temazepam | <0.1 | <0.1 |
Data is illustrative and may vary between assay lots. Always refer to the package insert for your specific kit.
Table 2: Cross-Reactivity of an In-House this compound ELISA with Flunitrazepam Metabolites
| Metabolite | Percentage Cross-Reactivity (%)* |
| This compound | 100 |
| 7-Acetamidoflunitrazepam | 116.8 |
| Desmethyl-flunitrazepam | 98 |
| Flunitrazepam | 56.8 |
| 3-Hydroxy-flunitrazepam | 0.6 |
*Percentage cross-reactivity was calculated as the concentration recovered by the in-house ELISA divided by the initial concentration (1000 µg/L) multiplied by 100.
Experimental Protocols
Protocol 1: Spike-and-Recovery Experiment to Assess Matrix Effects
This experiment helps determine if the sample matrix (e.g., urine, serum) interferes with the detection of this compound.
Objective: To evaluate the accuracy of the assay in the presence of the sample matrix.
Materials:
-
This compound standard of known concentration
-
Sample matrix (e.g., drug-free urine)
-
Assay diluent
-
Your this compound immunoassay kit
Procedure:
-
Prepare Spiked Samples:
-
Add a known amount of the this compound standard to a portion of the sample matrix. The final concentration should be within the linear range of your assay.
-
Prepare a control spike by adding the same amount of standard to the assay diluent.
-
-
Prepare Unspiked Samples:
-
Prepare a sample of the matrix without the added standard.
-
Prepare a sample of the assay diluent without the added standard.
-
-
Run the Assay:
-
Perform the immunoassay according to the manufacturer's instructions, running the spiked and unspiked samples in triplicate.
-
-
Calculate Recovery:
-
% Recovery = [(Concentration of spiked sample - Concentration of unspiked sample) / Concentration of spiked control] x 100
-
Acceptable recovery is typically within 80-120%.
-
Protocol 2: Linearity-of-Dilution Assessment
This protocol is used to determine the optimal dilution factor for your samples to minimize matrix effects and ensure the analyte concentration falls within the assay's dynamic range.
Objective: To determine the minimum required dilution (MRD) for the sample matrix.
Materials:
-
A sample with a high endogenous concentration of this compound or a spiked sample.
-
Assay diluent
-
Your this compound immunoassay kit
Procedure:
-
Prepare Serial Dilutions:
-
Create a series of dilutions of the high-concentration sample using the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
-
Run the Assay:
-
Assay the neat sample and each dilution according to the kit protocol.
-
-
Analyze the Results:
-
Calculate the concentration of this compound for each dilution.
-
Multiply the calculated concentration by the dilution factor to obtain the corrected concentration.
-
The dilution at which the corrected concentrations become consistent is the minimum required dilution.
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound immunoassay results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Improved screen and confirmation test of this compound in urine specimens for monitoring flunitrazepam (Rohypnol) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing extraction recovery of 7-Aminoflunitrazepam from complex matrices
Welcome to the technical support center for the analysis of 7-aminoflunitrazepam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of this compound from complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the extraction of this compound.
Q1: Why is my recovery of this compound low when using Liquid-Liquid Extraction (LLE)?
A1: Low recovery in LLE can be attributed to several factors:
-
Inappropriate Solvent pH: this compound is a basic compound. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be basic before extraction with an organic solvent. A study found that the best LLE results for this compound from human plasma were achieved after sample alkalinization with ammonia hydroxide before extraction with ethyl acetate.[1][2]
-
Incorrect Solvent Choice: The polarity of the extraction solvent is crucial. Ethyl acetate has been shown to be an effective solvent for the LLE of this compound.[1][2] A simple LLE with ethyl acetate at a basic pH is a common method for isolating this compound from plasma.[3]
-
Insufficient Mixing: Inadequate vortexing or mixing during the extraction process can lead to poor partitioning of the analyte into the organic phase.
-
Emulsion Formation: Emulsions at the solvent interface can trap the analyte, leading to lower recovery. Techniques to break emulsions include centrifugation, addition of salt, or filtration.
Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?
A2: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, are a common issue in LC-MS/MS analysis of biological samples. Here are some strategies to mitigate them:
-
Improve Sample Cleanup: More selective extraction methods can help remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective at removing interferences than LLE. Mixed-mode SPE, in particular, can provide cleaner extracts compared to reversed-phase SPE alone.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. A tenfold dilution of urine samples has been shown to minimize ion suppression to less than 20% for many benzodiazepines.
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components is critical. The use of high-efficiency columns, such as UPLC columns, can improve resolution.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d7) is the best choice to compensate for matrix effects as it will be affected similarly to the analyte.
Q3: My this compound appears to be unstable in the processed sample. What are the best storage conditions?
A3: Analyte stability is crucial for accurate quantification. For this compound, in vitro reduction of the 7-nitro group of the parent drug, flunitrazepam, can occur in stored blood samples, leading to an increase in this compound concentration. To maintain the stability of the processed extract, it is recommended to keep it at 4°C in the autosampler. For long-term storage of biological samples, freezing at -70°C is advisable, and repeated freeze-thaw cycles should be avoided.
Q4: What is the most effective extraction method for this compound from whole blood?
A4: Both LLE and SPE can be effective, but SPE, particularly mixed-mode or supported liquid extraction (SLE), often provides cleaner extracts and higher recoveries from complex matrices like whole blood. One study found that traditional LLE and some SPE methods produced unsatisfactory results for whole blood samples due to strong protein binding. A successful method involved acid hydrolysis of the whole blood sample followed by extraction.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the extraction and analysis of this compound.
Table 1: Extraction Recovery of this compound from Various Matrices
| Matrix | Extraction Method | Recovery (%) | Reference |
| Human Plasma | LLE (Ethyl Acetate) | 63.70 | |
| Human Plasma | SPE (SepPak®) | 82.53 | |
| Human Plasma | SPE (HLB®) | 76.81 | |
| Urine | SPE (Mixed-mode) | > 90 | |
| Urine | On-line SPE (Oasis HLB) | 94.8 - 101.3 | |
| Urine | LLE | 96.3 - 102.5 | |
| Whole Blood | IL-based DLLME | - | |
| Plasma & Urine | Monolithic SPE SpinTip | 93.5 - 118 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ | Reference |
| GC-MS | Urine | 20 ng/mL | - | |
| HPLC-PDA | Blood/Urine | - | 5 ng/mL | |
| GC-MS (SIM) | Blood/Urine | - | 1.0 ng/mL | |
| LC-MS/MS | Plasma | - | 0.528 ng/mL | |
| Capillary LC-MS/MS | Urine | 0.05 ng/mL | - | |
| UHPLC-MS/MS | Urine | - | 10 ng/mL |
Experimental Protocols
Below are detailed methodologies for common extraction procedures.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is based on a mixed-mode SPE method.
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard.
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) sequentially with 2 mL of methanol and 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 1 M acetic acid.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Wash with 2 mL of hexane.
-
-
Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from a validated UPLC-MS/MS method.
-
Sample Preparation: In a centrifuge tube, combine 200 µL of plasma with an appropriate internal standard.
-
pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample. Vortex for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection.
Visualizations
Experimental Workflow: Solid-Phase Extraction (SPE)
Caption: A generalized workflow for Solid-Phase Extraction (SPE) of this compound.
Troubleshooting Decision Tree for Low Analyte Recovery
References
Technical Support Center: 7-Aminoflunitrazepam Stability in Biological Samples
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 7-Aminoflunitrazepam, the primary metabolite of flunitrazepam (Rohypnol®). Ensuring the stability of this compound in stored biological samples is critical for accurate toxicological analysis and research outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in biological samples?
A1: The stability of this compound is primarily influenced by the storage temperature, the biological matrix (e.g., blood, urine, oral fluid), and the duration of storage.[1][2][3] Degradation has been observed even under frozen conditions (-20°C).[1]
Q2: What is the recommended storage temperature for biological samples containing this compound?
A2: For long-term storage, freezing at -20°C or lower is generally recommended to minimize degradation.[1] However, some studies have shown that even at -20°C, the concentration of 7-aminobenzodiazepines can decrease over time. For short-term storage, refrigeration at 4°C is an option, but stability is more limited compared to freezing.
Q3: How does the biological matrix affect the stability of this compound?
A3: Urine is generally considered the most stable matrix for this compound, showing less than 20% degradation over 8 months under both refrigerated (4°C) and frozen (-20°C) conditions. In contrast, postmortem blood is the least stable matrix. Degradation has also been observed in oral fluid, especially for the parent drug flunitrazepam.
Q4: Can the parent drug, flunitrazepam, convert to this compound during storage?
A4: Yes, nitro-benzodiazepines like flunitrazepam can convert to their respective 7-amino metabolites in biological samples, particularly in postmortem blood. This conversion can sometimes occur even before the sample is collected. The use of preservatives like sodium fluoride and potassium oxalate can help reduce this conversion.
Q5: Are there any preservatives that can enhance the stability of this compound?
A5: While preservatives like sodium fluoride and potassium oxalate are primarily used to prevent the conversion of flunitrazepam to this compound, their direct effect on enhancing the stability of this compound itself is not extensively documented in the provided results. However, for oral fluid samples, the addition of 2% NaF was shown to be necessary to detect the parent drug, flunitrazepam, suggesting it helps in preserving the overall sample integrity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound in stored samples. | Degradation due to improper storage temperature or prolonged storage. | Ensure samples are stored at -20°C or lower for long-term storage. Analyze samples as soon as possible after collection. Review storage history and consider if degradation is a likely factor in result interpretation. |
| Conversion of the parent drug was incomplete at the time of collection and analysis. | If quantifying flunitrazepam as well, consider the possibility of in-vitro conversion to this compound during storage. | |
| Inconsistent results between replicate analyses of the same sample. | Freeze-thaw cycles causing degradation. | Aliquot samples upon receipt to avoid repeated freeze-thaw cycles. Further experiments are needed to specifically quantify the effect of freeze-thaw cycles. |
| Sample matrix effects interfering with the analytical method. | Validate the analytical method for the specific biological matrix being used. Employ appropriate sample preparation and extraction techniques to minimize matrix interference. | |
| Detection of this compound in negative control samples. | Contamination during sample handling or analysis. | Implement strict laboratory procedures to prevent cross-contamination. Use certified blank matrix for controls and calibrations. |
Data on Stability of this compound
Table 1: Stability of this compound in Various Biological Matrices over 8 Months
| Biological Matrix | Storage Temperature | Stability Outcome |
| Urine | 4°C (Refrigerator) | >80% of initial concentration remaining |
| Urine | -20°C (Freezer) | >80% of initial concentration remaining |
| Postmortem Blood | 4°C (Refrigerator) | Significant degradation (specific % not provided) |
| Postmortem Blood | -20°C (Freezer) | Significant degradation (specific % not provided) |
| Brain | 4°C (Refrigerator) | Among the least stable matrices |
| Brain | -20°C (Freezer) | Among the least stable matrices |
Note: The study indicated that for most drugs, the storage conditions (4°C vs. -20°C) had little effect on the decrease in concentration over time.
Experimental Protocols
General Protocol for Stability Testing of this compound
This protocol provides a general framework. Specific parameters should be optimized based on the laboratory's standard operating procedures and the analytical method used.
-
Sample Preparation:
-
Obtain a certified blank biological matrix (e.g., human urine, whole blood).
-
Spike the blank matrix with a known concentration of this compound standard solution. It is recommended to prepare at least two different concentration levels.
-
For blood samples, consider adding preservatives such as sodium fluoride and potassium oxalate.
-
Aliquot the spiked samples into appropriate storage vials to avoid freeze-thaw cycles.
-
-
Storage:
-
Divide the aliquots into different storage condition groups (e.g., 4°C and -20°C).
-
Store the samples for predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, and monthly for up to 8 months).
-
-
Sample Analysis:
-
At each time point, retrieve a set of triplicate samples from each storage condition.
-
Allow frozen samples to thaw completely at room temperature before analysis.
-
Perform sample extraction. A common method is solid-phase extraction (SPE).
-
Derivatize the extract if required by the analytical method (e.g., for GC-MS analysis).
-
Analyze the samples using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the concentration of this compound against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
Assess stability based on pre-defined acceptance criteria (e.g., concentration remaining within ±20% of the initial concentration).
-
Visualizations
Caption: Metabolic conversion of Flunitrazepam to its major metabolites.
Caption: A generalized workflow for conducting stability studies.
References
troubleshooting poor derivatization efficiency for 7-Aminoflunitrazepam
Welcome to the technical support center for troubleshooting poor derivatization efficiency of 7-Aminoflunitrazepam. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for my analysis?
A1: Derivatization is often required for the analysis of this compound, especially when using Gas Chromatography-Mass Spectrometry (GC-MS). The primary reasons are to:
-
Increase Volatility: this compound in its native form has low volatility, making it difficult to analyze by GC. Derivatization replaces active hydrogen atoms in the amino group with less polar functional groups, which increases the compound's volatility.
-
Improve Thermal Stability: The derivatized product is often more thermally stable than the original molecule, preventing degradation in the hot GC injection port and column.
-
Enhance Chromatographic Properties: Derivatization can lead to sharper, more symmetrical peaks, improving resolution and quantification.
-
Improve Mass Spectral Characteristics: Derivatization can produce characteristic fragment ions in the mass spectrum, aiding in the identification and confirmation of the analyte.[1]
Q2: What are the most common derivatizing reagents for this compound?
A2: The most commonly used derivatizing reagents for this compound fall into two main categories: acylation agents and silylating agents.
-
Acylation Agents: Pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFAA), and heptafluorobutyric anhydride (HFBA) are frequently used.[2][3][4]
-
Silylating Agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common choices for silylation.[3] Methyl-bis-trifluoroacetamide (MBTFA) is also utilized.
Q3: Should I perform a hydrolysis step before derivatization?
A3: The necessity of a hydrolysis step is debatable and depends on the sample matrix and the target of the analysis. In some methods, an acid hydrolysis step is performed to convert this compound to its corresponding benzophenone before derivatization. However, other studies suggest that hydrolysis may not be necessary and can sometimes lead to a dirtier chromatogram. It is recommended to evaluate the necessity of this step for your specific application.
Q4: How can I be sure that my derivatization reaction is complete?
A4: Ensuring complete derivatization is crucial for accurate quantification. You can assess the completeness of the reaction by:
-
Monitoring the disappearance of the underivatized this compound peak: Inject a small aliquot of the reaction mixture at different time points and observe the chromatogram.
-
Observing a stable peak area for the derivatized product: Once the peak area of the derivatized analyte remains constant over time, the reaction is likely complete.
-
Using an internal standard: A deuterated internal standard of this compound can be used to monitor the efficiency of the derivatization reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no derivatized product peak | Incomplete reaction: Insufficient reagent, time, or temperature. | Increase the amount of derivatizing reagent, extend the reaction time, or increase the reaction temperature according to the protocol. |
| Presence of moisture: Water can hydrolyze the derivatizing reagent and the derivatized product. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Dry the sample extract completely before adding the derivatizing reagent. | |
| Poor quality of derivatizing reagent: Reagents can degrade over time, especially if not stored properly. | Use a fresh bottle of derivatizing reagent. Store reagents under inert gas (e.g., nitrogen or argon) and in a desiccator. | |
| Sample matrix interference: Components in the sample extract may interfere with the derivatization reaction. | Improve the sample clean-up procedure to remove interfering substances. Consider using a different extraction method or an additional clean-up step like solid-phase extraction (SPE). | |
| Incorrect pH: The pH of the sample extract can affect the derivatization efficiency. | Adjust the pH of the sample extract to the optimal range for the chosen derivatization reagent. For acylation reactions, a basic pH is generally preferred. | |
| Multiple or unexpected peaks in the chromatogram | Side reactions or degradation: The derivatization conditions may be too harsh, leading to the formation of byproducts. | Optimize the reaction temperature and time. Avoid excessive heat. |
| Impure reagents or solvents: Contaminants in the reagents or solvents can lead to extraneous peaks. | Use high-purity reagents and solvents. Run a blank analysis of the reagents and solvents to check for impurities. | |
| Formation of multiple derivatives: If the molecule has more than one active site, multiple derivatives can be formed. | For this compound, derivatization should primarily occur at the amino group. If multiple peaks are observed, review the mass spectra to identify the different derivatives and optimize the reaction conditions to favor the formation of a single product. | |
| Poor reproducibility | Inconsistent reaction conditions: Variations in temperature, time, or reagent volumes can lead to inconsistent results. | Use a heating block or water bath for precise temperature control. Use calibrated pipettes for accurate volume measurements. Ensure consistent reaction times. |
| Sample degradation: this compound or its derivative may be unstable under the experimental conditions. | Minimize the time the sample is exposed to high temperatures or harsh pH conditions. Analyze the derivatized samples as soon as possible. | |
| Variability in sample preparation: Inconsistent extraction or clean-up can lead to variable amounts of analyte and interfering substances. | Standardize the sample preparation protocol and ensure it is followed consistently. |
Data Presentation
The following table summarizes the reported recovery and limits of detection (LOD) for different analytical methods involving the derivatization of this compound. Note that direct comparison of derivatization efficiency is limited in the literature, and the overall method performance depends on various factors including sample preparation.
| Derivatization Reagent | Analytical Method | Matrix | Recovery (%) | LOD/LOQ | Reference |
| Pentafluoropropionic anhydride (PFPA) | GC-MS (SIM) | Blood, Urine | - | 1.0 ng/mL (LOQ) | |
| Methyl-bis-trifluoroacetamide (MBTFA) | GC-MS | Urine | - | - | |
| N,O-bis(trimethylsilyl)trifluoroacetamide | GC-MS | Urine | 82.8% (Extraction Efficiency) | 1.2 µg/L (LOD), 3.5 µg/L (LOQ) | |
| Heptafluorobutyrate | GC-MS | Whole blood, Plasma | - | - |
Experimental Protocols
Below are generalized methodologies for the derivatization of this compound based on literature. It is crucial to optimize these protocols for your specific instrumentation and experimental conditions.
Protocol 1: Derivatization with Pentafluoropropionic Anhydride (PFPA)
This protocol is a general guideline for acylation using PFPA.
Materials:
-
Dried sample extract containing this compound
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Heating block or water bath
-
GC vials
Procedure:
-
Ensure the sample extract is completely dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of ethyl acetate (e.g., 50 µL).
-
Add the derivatizing agent, PFPA (e.g., 50 µL).
-
Cap the vial tightly and vortex briefly.
-
Heat the reaction mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 20-30 minutes).
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol outlines a general procedure for silylation using MSTFA.
Materials:
-
Dried sample extract containing this compound
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without a catalyst like 1% TMCS
-
Suitable solvent (e.g., pyridine, acetonitrile, anhydrous)
-
Heating block or water bath
-
GC vials
Procedure:
-
Ensure the sample extract is completely dry under a stream of nitrogen.
-
Add a suitable solvent to the dried extract (e.g., 100 µL of pyridine or acetonitrile).
-
Add the MSTFA reagent (e.g., 100 µL).
-
Cap the vial tightly and vortex.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes).
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Visualizations
Experimental Workflow for Derivatization
Caption: A generalized workflow for the derivatization of this compound prior to GC-MS analysis.
Troubleshooting Logic for Poor Derivatization
Caption: A troubleshooting decision tree for addressing poor derivatization efficiency of this compound.
References
selecting appropriate internal standards for 7-Aminoflunitrazepam quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 7-Aminoflunitrazepam.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for the quantification of this compound?
A1: The most suitable internal standard for the quantification of this compound is its stable isotope-labeled (SIL) analog, most commonly this compound-d7.[1][2][3][4] SIL internal standards are considered the gold standard because they share very similar physicochemical properties with the analyte. This ensures they behave almost identically during sample extraction, derivatization, and chromatographic separation, effectively compensating for matrix effects and variations in the analytical process.[5]
Q2: Are there any alternative internal standards I can use if a deuterated version is not available?
A2: While less ideal, structurally similar compounds can be used as internal standards. For instance, other benzodiazepines like Nitrazepam have been utilized in some studies. However, it is crucial to validate the method thoroughly when using a structural analog, as differences in extraction efficiency, chromatographic retention, and ionization response compared to this compound can lead to less accurate quantification.
Q3: What are the key considerations when selecting an internal standard?
A3: When selecting an internal standard for this compound quantification, consider the following:
-
Structural Similarity: The internal standard should be as structurally and chemically similar to this compound as possible.
-
Mass Spectrometric Resolution: The internal standard must be clearly distinguishable from the analyte by the mass spectrometer. A mass difference of at least 3 to 4 Da is generally recommended.
-
Purity: The internal standard should be of high purity and free from any contaminants that could interfere with the analysis.
-
Commercial Availability: Ensure a reliable and consistent supply of the internal standard is available for the duration of your study.
-
Stability: The internal standard should be stable throughout the entire analytical procedure, from sample preparation to final analysis.
Q4: At what concentration should I use the internal standard?
A4: The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. For example, in a study quantifying this compound in urine, a working internal standard solution of this compound-d7 at a concentration of 100 µg/mL was used, with 100 µL added to 2 mL of the urine sample. In another study, a 50 µL aliquot of a 400 µg/L solution of this compound-d7 was added to 1 mL of urine. It is recommended to optimize the internal standard concentration during method development to achieve the best analytical performance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape for Internal Standard | 1. Contamination of the analytical column. 2. Inappropriate mobile phase composition. 3. Degradation of the internal standard. | 1. Flush or replace the analytical column. 2. Optimize the mobile phase pH and organic solvent content. 3. Prepare fresh internal standard solutions and store them under recommended conditions. |
| High Variability in Internal Standard Response | 1. Inconsistent sample preparation (e.g., extraction recovery). 2. Matrix effects suppressing or enhancing the signal. 3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard like this compound-d7 to compensate for matrix effects. 3. Perform instrument maintenance and calibration. |
| Internal Standard Signal Detected in Blank Samples | 1. Contamination of the analytical system (e.g., autosampler, column). 2. Carryover from a previous high-concentration sample. | 1. Thoroughly clean the injection port, syringe, and column. 2. Incorporate wash steps with a strong solvent between sample injections. |
| No or Low Internal Standard Signal | 1. Error in adding the internal standard to the sample. 2. Incorrect mass spectrometer settings (e.g., wrong m/z transition). 3. Degradation of the internal standard stock solution. | 1. Review and verify the sample preparation procedure. 2. Check and confirm the mass spectrometer parameters for the internal standard. 3. Prepare a fresh stock solution of the internal standard. |
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) for this compound and its deuterated internal standard, which are crucial for setting up a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method in mass spectrometry.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) for MS/MS |
| This compound | 284.1 | 135.1, 226.0, 264 |
| This compound-d7 | 291.1 | 362, 333, 334 (as TMS-derivative) |
Note: The specific ions and their derivatives may vary depending on the ionization technique and derivatization method used.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for GC-MS Analysis of this compound in Urine
This protocol is adapted from a collaborative study on the determination of this compound in urine.
-
Sample Preparation:
-
Pipette 2 mL of the urine sample into a clean glass tube.
-
Add 100 µL of the internal standard solution (e.g., 100 µg/mL of this compound-d7).
-
Add 1 mL of carbonate buffer solution.
-
Add 5 mL of ethyl acetate.
-
-
Extraction:
-
Cap the tube and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization (for GC-MS):
-
Reconstitute the dried extract in a suitable derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Heat the mixture at the recommended temperature and time for the derivatization reaction to complete.
-
-
Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Monitor the appropriate ions for this compound and its internal standard.
-
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol outlines a general procedure for SPE, which is commonly used for cleaning up biological samples before LC-MS/MS analysis.
-
Sample Pre-treatment:
-
To 1 mL of the biological sample (e.g., urine, plasma), add 50 µL of the internal standard solution.
-
If necessary, perform enzymatic hydrolysis to cleave conjugated metabolites.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) by passing methanol followed by deionized water or an appropriate buffer.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of organic solvent and a pH modifier).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualization
Caption: Workflow for selecting an internal standard for this compound quantification.
References
reducing background noise in electrochemical detection of 7-Aminoflunitrazepam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the electrochemical detection of 7-Aminoflunitrazepam.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing a high and unstable background current in my blank electrolyte solution?
A high and unstable background current, even without the analyte, can be attributed to several factors including contaminated reagents, dissolved oxygen, or suboptimal electrolyte composition.[1][2]
Methodology to Reduce Background Current from Electrolyte:
-
Deoxygenation: Dissolved oxygen is electrochemically active and can contribute significantly to the background signal, especially at negative potentials.[2] Purge the electrolyte solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes before running your experiment. Maintain a gentle stream of the gas over the solution during the measurement to prevent re-oxygenation.
-
Electrolyte Purity: Use high-purity (e.g., analytical or HPLC grade) salts and solvents to prepare your supporting electrolyte. Impurities, such as metal ions, can undergo redox reactions and contribute to the background current.[1]
-
pH Optimization: The pH of the supporting electrolyte can influence the background current. For this compound, a phosphate buffer solution with a pH of around 6 has been shown to be effective.[3] It is advisable to prepare fresh buffer for each set of experiments.
-
Proper Cable Connections: Ensure all cable connections to the potentiostat are secure and free of corrosion.
2. My signal for this compound is weak and noisy when analyzing biological samples (urine, plasma). What can I do?
Biological matrices are complex and contain numerous endogenous species that can interfere with the electrochemical measurement, leading to a poor signal-to-noise ratio (SNR). Proper sample preparation is crucial to remove these interfering substances.
Methodology for Sample Preparation of Biological Fluids:
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up and concentrating the analyte from complex samples.
-
Select the appropriate SPE cartridge: For this compound, a mixed-mode or hydrophobic-lipophilic balanced (HLB) sorbent can be effective.
-
Condition the cartridge: Follow the manufacturer's instructions for conditioning the SPE cartridge, which typically involves washing with methanol and then water or buffer.
-
Load the sample: Load the pre-treated biological sample (e.g., diluted urine or plasma) onto the cartridge.
-
Wash the cartridge: Wash the cartridge with a weak solvent to remove interfering compounds. This step may need optimization.
-
Elute the analyte: Elute the this compound using a suitable organic solvent or solvent mixture (e.g., ethyl acetate-methanol).
-
Evaporate and reconstitute: Evaporate the elution solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the electrochemical cell's supporting electrolyte.
-
-
Liquid-Liquid Extraction (LLE): LLE is another common technique for sample cleanup.
-
Adjust the pH of the sample to optimize the partitioning of this compound into an immiscible organic solvent.
-
Add an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the organic layer containing the analyte.
-
Evaporate the solvent and reconstitute the residue in the supporting electrolyte.
-
Table 1: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Typical Recovery Rates for this compound |
| Solid-Phase Extraction (SPE) | High selectivity, high recovery, good for automation. | Can be more expensive, requires method development. | 93.5–118% (plasma), 97.7–109% (urine) |
| Liquid-Liquid Extraction (LLE) | Inexpensive, simple for a small number of samples. | Can be labor-intensive, may form emulsions, less selective. | >83% (oral fluid) |
Diagram 1: Workflow for Solid-Phase Extraction (SPE)
Caption: A typical workflow for solid-phase extraction to clean up biological samples.
3. I am using a standard glassy carbon electrode, but my sensitivity is low. How can I improve the signal-to-noise ratio?
The electrode material and its surface properties play a critical role in the sensitivity and signal-to-noise ratio of the electrochemical measurement. Modifying the electrode surface with nanomaterials can significantly enhance the electrochemical response.
Methodology for Electrode Modification to Enhance Signal:
-
Graphene-Modified Electrodes: Graphene-based materials offer a large surface area and high electrical conductivity, which can improve the electrochemical signal. Screen-printed graphene electrodes (SPGEs) are a commercially available option.
-
Nanoparticle Modification: Incorporating nanoparticles (e.g., gold nanoparticles, metal oxide nanoparticles) onto the electrode surface can increase the electroactive surface area and facilitate electron transfer, leading to a better signal-to-noise ratio.
-
Electrode Polishing: Before modification, polish the bare electrode (e.g., glassy carbon) with alumina slurry to obtain a mirror-like surface.
-
Nanoparticle Deposition: Nanoparticles can be drop-casted or electrodeposited onto the cleaned electrode surface.
-
Characterization: Characterize the modified electrode using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to confirm successful modification.
-
Table 2: Effect of Electrode Material on Detection Performance for Flunitrazepam (Parent Drug)
| Electrode Type | Linear Range (ng/mL) | Limit of Detection (ng/mL) | Reference |
| Screen-Printed Graphite Electrode (SPGE) | 10 - 200 (Ketamine, for comparison) | 7 (Ketamine, for comparison) | |
| Screen-Printed Graphene Electrode (SPGrE) | 10 - 200 | 6 |
Diagram 2: Troubleshooting Low Signal-to-Noise Ratio
Caption: A flowchart for troubleshooting a low signal-to-noise ratio.
4. How do I optimize the electrochemical detection parameters for this compound?
Optimizing parameters such as the electrochemical technique, scan rate, and potential window is crucial for achieving the best analytical performance.
Methodology for Optimizing Detection Parameters:
-
Choice of Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often more sensitive than Cyclic Voltammetry (CV) for quantitative analysis because they minimize the contribution of charging current to the total current, thus improving the signal-to-noise ratio. Chronoamperometry can also be a very sensitive technique for detecting low concentrations.
-
Scan Rate Optimization (for CV): The scan rate affects the peak current. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. Investigate a range of scan rates (e.g., 10-200 mV/s) to find the optimal value that provides a well-defined peak with good signal intensity.
-
Potential Window Selection: The potential window should be wide enough to encompass the redox peaks of this compound but not so wide that it leads to high background currents from the electrolyte breakdown. For this compound, a reduction peak can be observed at approximately -1.1 V in human urine. An oxidation peak for the related compound flunitrazepam is observed around -0.2 V. It is important to run a CV of the analyte in the chosen electrolyte to identify the correct potential window.
Table 3: Electrochemical Parameters for Detection
| Parameter | Typical Range/Value | Effect on Measurement |
| pH of Buffer | 6.0 | Affects the protonation state of the analyte and can shift peak potentials. |
| Scan Rate (CV) | 5 - 250 mV/s | Higher scan rates can increase peak current but may also increase background current. |
| Potential for Chronoamperometry | ~ +0.2 V or -1.1 V | Should be set at a potential where the faradaic current is maximized. |
Diagram 3: Relationship between Scan Rate and Peak Current
Caption: For a diffusion-controlled process, the peak current is linearly proportional to the square root of the scan rate.
References
Validation & Comparative
A Comparative Analysis of LC-MS/MS and GC-MS for the Quantification of 7-Aminoflunitrazepam
In the realm of forensic toxicology and clinical chemistry, the accurate detection and quantification of 7-aminoflunitrazepam, the primary metabolite of flunitrazepam (Rohypnol®), is of paramount importance. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques employed for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.
Recent advancements in analytical technology have positioned LC-MS/MS as a preferred method in many forensic laboratories due to its high sensitivity, specificity, and reduced need for sample derivatization.[1] Conversely, GC-MS remains a robust and reliable "gold standard" for confirmatory drug testing, though it often necessitates more extensive sample preparation.[2]
Quantitative Performance Data
The following table summarizes the key quantitative performance parameters for the analysis of this compound using LC-MS/MS and GC-MS, as reported in various studies.
| Parameter | LC-MS/MS | GC-MS | References |
| Limit of Detection (LOD) | 0.05 ng/mL - 1 ng/mL | 2.5 ng/mL | [3][4][5] |
| Limit of Quantification (LOQ) | 0.1 ng/mL - 5 ng/mL | 5.0 ng/mL | |
| Linearity (Range) | 0.1 - 50 ng/mL | 80 - 200 ng/mL | |
| Precision (%RSD) | 0.1 - 1.8% (Intra-day & Inter-day) | < 9.91% (Repeatability) & < 14.84% (Reproducibility) | |
| Recovery | 95.4 - 102.9% | Not explicitly stated in comparative studies |
Experimental Protocols
LC-MS/MS Methodology
The LC-MS/MS method generally involves a simplified sample preparation process, often limited to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by direct injection into the LC-MS/MS system.
Sample Preparation (Liquid-Liquid Extraction)
-
To 2 mL of urine sample, add 100 µL of an internal standard solution (e.g., 7-amino-FM2-d7).
-
Add 1 mL of carbonate buffer solution and 5 mL of ethyl acetate.
-
Vortex for a specified time and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions
-
Column: Polymeric monolith-based capillary column.
-
Mobile Phase: A gradient of mobile phases, such as 0.1% formic acid in water and acetonitrile, is commonly used.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
GC-MS Methodology
The GC-MS analysis of this compound typically requires a derivatization step to increase the volatility and thermal stability of the analyte.
Sample Preparation and Derivatization
-
Perform an initial extraction from the biological matrix (e.g., urine) using a suitable solvent like ethyl acetate after basification.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a derivatizing agent such as methyl-bis-trifluoroacetamide (MBTFA) or pentafluoropropionic anhydride (PFPA) to form a trifluoroacetyl or pentafluoropropionyl derivative.
-
Incubate at a specific temperature for a set time to ensure complete derivatization.
-
The derivatized sample is then ready for injection into the GC-MS.
Chromatographic and Mass Spectrometric Conditions
-
Injection Mode: Splitless injection is commonly used.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound. For the TMS-derivative, ions such as m/z 355, 326, and 327 are monitored.
Methodology and Comparison Visualizations
The following diagrams illustrate the experimental workflow for the cross-validation of the two methods and the logical relationship of the key comparative parameters.
Discussion
The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on the specific requirements of the laboratory.
LC-MS/MS offers several advantages, including higher sensitivity (lower LOD and LOQ), which is crucial for detecting low concentrations of the metabolite, and a simpler, faster sample preparation workflow that does not require derivatization. This leads to higher sample throughput, a significant advantage in high-volume testing environments. The use of deuterated internal standards effectively controls for matrix effects that can be observed in LC-MS/MS analysis.
GC-MS is a well-established and highly reliable technique. While it may have a higher limit of detection compared to modern LC-MS/MS methods, it provides excellent specificity, particularly when coupled with derivatization. The derivatization step, however, adds time and complexity to the analytical process. For laboratories where LC-MS/MS is not available, GC-MS remains a very suitable and defensible method for the confirmation of this compound. An inter-laboratory collaborative study of a GC-MS method for this compound in urine demonstrated good reproducibility.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Quantification of this compound in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jfda-online.com [jfda-online.com]
A Comparative Guide to Solid-Phase Extraction Cartridges for 7-Aminoflunitrazepam Analysis
This guide provides a comparative overview of various Solid-Phase Extraction (SPE) cartridges for the efficient extraction of 7-Aminoflunitrazepam, a major metabolite of flunitrazepam, from biological matrices. The selection of an appropriate SPE cartridge is critical for achieving high recovery rates, minimizing matrix effects, and ensuring sensitive and reliable analytical results in forensic and clinical toxicology.
Performance Comparison of SPE Cartridges
The following table summarizes the performance of different SPE cartridges for the extraction of this compound based on published experimental data. Key performance indicators include recovery rate, limit of detection (LOD), and limit of quantification (LOQ). It is important to note that these values are reported from different studies and may not be directly comparable due to variations in experimental conditions, matrices, and analytical instrumentation.
| SPE Cartridge Type | Sorbent Type | Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method |
| Bond Elut Certify | Mixed-Mode | Urine | >90%[1][2] | - | - | GC-MS |
| SepPak C18 | Reversed-Phase | Plasma | 82.53%[3][4] | - | - | UPLC-UV |
| Oasis HLB | Reversed-Phase | Plasma | 76.81%[3] | - | - | UPLC-UV |
| Oasis HLB (on-line) | Reversed-Phase | Urine | 94.8 - 101.3% | 1 - 3 ng/mL | - | LC-ES-MS/MS |
| Oasis MCX | Mixed-Mode | Plasma | - | 0.5 µg/L | - | LC-MS/MS |
| Butyl SPE | Reversed-Phase | Blood, Urine | - | - | 1.0 ng/mL (SIM) | GC-MS |
| Monolithic C18 SpinTip | Reversed-Phase | Plasma, Urine | 97.7 - 109% | 0.2 - 0.5 ng/mL | - | UPLC-Q-ToF-MS |
| GDX-403 porous polymer | Polymeric | Urine | - | 5 µg/L | 15 µg/L | HPTLC |
Experimental Workflows and Protocols
The general workflow for the solid-phase extraction of this compound involves sample pre-treatment, cartridge conditioning, sample loading, washing to remove interferences, and finally, elution of the target analyte. Below is a generalized workflow diagram and specific protocols from the cited literature.
Detailed Experimental Protocols
1. Bond Elut Certify (Mixed-Mode SPE) Protocol for Urine Samples
-
Sample Pre-treatment: To 2 mL of urine, add internal standard and 2 mL of 0.1M phosphate buffer (pH 6.0).
-
Cartridge Conditioning: Sequentially wash the cartridge with 2 mL of methanol, 2 mL of deionized water, and 1 mL of 0.1M phosphate buffer (pH 6.0).
-
Sample Loading: Apply the pre-treated sample to the cartridge.
-
Washing:
-
Wash with 2 mL of 0.1M phosphate buffer (pH 6.0)/methanol (80:20 v/v).
-
Wash with 1 mL of 1.0M acetic acid.
-
Wash with 2 mL of hexane.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of chloroform, isopropanol, and ammonium hydroxide (78:20:2 v/v/v).
2. SepPak C18 and Oasis HLB (Reversed-Phase SPE) Protocol for Plasma Samples
-
Sample Pre-treatment: Plasma samples were alkalized with ammonia hydroxide.
-
Cartridge Conditioning: Not explicitly detailed in the abstract, but typically involves methanol followed by water.
-
Sample Loading: Apply the pre-treated plasma sample.
-
Washing: Not explicitly detailed in the abstract.
-
Elution: Not explicitly detailed in the abstract.
3. Butyl SPE (Reversed-Phase SPE) Protocol for Blood and Urine
-
Sample Pre-treatment: Samples were treated with an internal standard (nitrazepam).
-
Cartridge Conditioning: Not explicitly detailed.
-
Sample Loading: Apply the pre-treated sample to the single-mode butyl SPE cartridge.
-
Washing:
-
Wash with distilled water.
-
Wash with hexane.
-
-
Elution: Elute with an ethyl acetate-methanol solvent mixture.
4. Monolithic C18 SpinTip Protocol for Plasma and Urine
-
Sample Pre-treatment: 20 µL of plasma or 100 µL of urine samples were spiked with each component.
-
Extraction: The extraction was performed using a Monolithic C18 SPE SpinTip.
-
The entire analysis, including extraction, was achieved within 6 minutes.
Discussion and Conclusion
The choice of SPE cartridge for this compound extraction depends on the sample matrix, the required sensitivity, and the available analytical instrumentation.
-
Mixed-mode cartridges , such as Bond Elut Certify and Oasis MCX, offer excellent cleanup by combining two different retention mechanisms (e.g., reversed-phase and ion-exchange). This is particularly advantageous for complex matrices like urine, leading to high recovery rates and clean extracts.
-
Reversed-phase cartridges , including SepPak C18, Oasis HLB, and Butyl SPE, are also effective, especially for plasma samples. The Oasis HLB, a water-wettable copolymer, shows high and reproducible recoveries.
-
Monolithic silica-based extraction , as demonstrated with the Monolithic C18 SpinTip, provides a rapid and high-throughput option with excellent recovery and low detection limits, suitable for small sample volumes.
For highly sensitive methods like LC-MS/MS, a thorough sample cleanup is crucial to minimize matrix effects. In such cases, mixed-mode SPE or a robust reversed-phase sorbent like Oasis HLB would be preferable. For screening purposes using techniques like GC-MS or HPLC-UV, the choice may be guided by a balance of cost, recovery, and ease of use.
Researchers should validate their chosen SPE method to ensure it meets the specific requirements of their study, including linearity, precision, accuracy, and recovery, within their laboratory's conditions.
References
A Comparative Guide to 7-Aminoflunitrazepam Quantification Methods in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 7-aminoflunitrazepam, the major metabolite of flunitrazepam (Rohypnol®). The data and protocols summarized herein are compiled from various inter-laboratory studies and peer-reviewed publications, offering a comprehensive overview for forensic toxicologists and researchers.
Introduction
The accurate quantification of this compound is crucial in clinical and forensic toxicology to confirm exposure to flunitrazepam, a potent benzodiazepine often implicated in drug-facilitated crimes. Various analytical techniques are employed for its detection and quantification in biological matrices. This guide focuses on the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (IA), providing a comparative analysis of their key performance metrics.
Data Presentation: Quantitative Method Performance
The following tables summarize the quantitative performance of different analytical methods for this compound quantification based on published data.
Table 1: Inter-Laboratory Comparison of GC-MS for this compound in Urine[1]
| Parameter | Result |
| Repeatability Relative Standard Deviation (RSDr) | < 9.91% |
| Reproducibility Relative Standard Deviation (RSDR) | < 14.84% |
| HORRAT Values | 0.6 to 0.7 |
This data is based on a collaborative study involving nine laboratories.
Table 2: Performance Characteristics of Various Analytical Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (%RSD) |
| GC-MS[1][2] | Urine | 2.5 ng/mL | 5.0 ng/mL | - | - |
| NCI-GC-MS[3][4] | Urine | - | 10 pg/mL | - | - |
| NCI-GC-MS | Oral Fluid | 0.1 pg/L | 0.15 pg/L | >80% | <20% (Intra- and inter-day) |
| LC-MS/MS | Hair | - | <0.005 ng/mg (in some studies) | Within ±15% | <15% (Inter- and intra-assay) |
| UPLC-Q-ToF-MS | Plasma | 0.2 - 0.5 ng/mL | 0.5 ng/mL | 89-110% | <13.5% (Intra- and inter-day) |
| UPLC-Q-ToF-MS | Urine | 0.2 - 0.5 ng/mL | 0.4 ng/mL | 89-110% | <13.5% (Intra- and inter-day) |
| Immunoassay (Cozart ELISA) | Urine | - | - | - | - |
| Electrochemical Sensing | Oral Fluid | 3 ng/mL | - | - | - |
| Electrochemical Sensing | Urine | 80 ng/mL | - | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized from several sources and should be adapted and validated for specific laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Samples
This protocol is based on a method that has undergone inter-laboratory validation.
A. Sample Preparation (Hydrolysis and Extraction)
-
To 1 mL of urine, add an internal standard (e.g., deuterated this compound).
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to release conjugated metabolites.
-
Adjust the pH of the sample to approximately 9.0 using a suitable buffer (e.g., Na2CO3/NaHCO3).
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
B. Derivatization
-
Reconstitute the dried extract in a derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA) to form a trifluoroacetyl derivative.
-
Incubate at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
C. GC-MS Analysis
-
Inject the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions: Use a capillary column suitable for drug analysis (e.g., HP-5MS). Set an appropriate temperature program for the oven.
-
Mass Spectrometer Conditions: Operate in Electron Impact (EI) ionization mode. Monitor characteristic ions for this compound and the internal standard. For quantification, use selected ion monitoring (SIM) mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Hair Samples
This method is suitable for segmental hair analysis to determine long-term exposure.
A. Sample Preparation (Extraction)
-
Wash hair segments with dichloromethane and methanol to remove external contamination.
-
Dry the washed hair segments.
-
Pulverize the hair segments (e.g., using a ball mill).
-
Extract the pulverized hair with a suitable solvent (e.g., methanol) overnight at an elevated temperature.
-
Centrifuge the extract and transfer the supernatant to a new tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
B. LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatograph Conditions: Use a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometer Conditions: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and the internal standard.
Immunoassay (IA) Screening
Immunoassays are commonly used for initial screening of large numbers of samples.
A. Principle
-
These assays are based on the principle of competitive binding between the drug in the sample and a labeled drug for a limited number of antibody binding sites.
-
The amount of bound labeled drug is inversely proportional to the concentration of the drug in the sample.
B. General Procedure (ELISA)
-
Add standards, controls, and samples to microplate wells coated with antibodies.
-
Add enzyme-conjugated this compound.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound components.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of this compound in the samples based on a standard curve. It is important to note that many benzodiazepine immunoassays exhibit cross-reactivity with other benzodiazepines and their metabolites. The Cozart ELISA reagent shows noticeable cross-reactivity with diazepam, in addition to flunitrazepam and its metabolites.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-MS quantification of this compound in urine.
Caption: Workflow for LC-MS/MS quantification of this compound in hair.
Caption: General workflow for immunoassay (ELISA) screening of this compound.
Conclusion
The choice of analytical method for this compound quantification depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, and throughput. GC-MS and LC-MS/MS are considered gold-standard confirmatory techniques, offering high sensitivity and specificity. Inter-laboratory studies have demonstrated the reproducibility of GC-MS methods. Immunoassays serve as a valuable tool for high-throughput screening, although positive results require confirmation by a more specific method due to potential cross-reactivity. Newer techniques like electrochemical sensing are also emerging for rapid detection. Researchers and forensic professionals should select the method that best fits their analytical needs and validate it according to established guidelines.
References
A Comparative Analysis of 7-Aminoflunitrazepam Detection in Hair, Urine, and Oral Fluid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 7-Aminoflunitrazepam, the primary metabolite of flunitrazepam (Rohypnol®), across three common biological matrices: hair, urine, and oral fluid. Understanding the distribution and detection of this metabolite is crucial for clinical and forensic toxicology. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic and experimental workflows to aid in the selection of appropriate analytical strategies.
Quantitative Data Summary
The following tables provide a comparative summary of quantitative data for the detection of this compound in hair, urine, and oral fluid based on various analytical methods.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Biological Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Hair | GC-NCI-MS | - | 0.5 pg/mg[1] |
| LC-MS/MS | <0.0005 ng/mg | -[1] | |
| Urine | NCI-GC-MS | - | 10 pg/mL[2] |
| Capillary LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL[3] | |
| Chronoamperometry | 80 ng/mL | -[4] | |
| Oral Fluid | GC-MS-NCI | 0.1 µg/L | 0.15 µg/L |
Table 2: Typical Concentrations and Detection Windows for this compound
| Biological Matrix | Dosage | Peak Concentration | Detection Window |
| Hair | Single 2 mg dose | 0.5-8.0 pg/mg | Detectable after 24 hours, up to 28 days |
| Chronic users | 0.01-0.34 ng/mg (median 0.09 ng/mg) | Months to years depending on hair length | |
| Urine | Single 2 mg dose | 70-518 ng/mL | Up to 28 days |
| Oral Fluid | Single 1 mg dose | 1-3 µg/L (within 2-4 hours) | At least 6 hours |
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic conversion of flunitrazepam to this compound and a general workflow for its analysis in biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Elimination of this compound and flunitrazepam in urine after a single dose of Rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of this compound in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrpub.org [hrpub.org]
A Comparative Guide to Analytical Methods for 7-Aminoflunitrazepam Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the detection of 7-Aminoflunitrazepam, the major metabolite of flunitrazepam. The following sections present a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassay techniques, supported by experimental data to aid in the selection of the most suitable method for your research and development needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate and reliable quantification of this compound in various biological matrices. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity | Precision (RSD) | Key Advantages | Key Disadvantages |
| GC-MS | Urine | 2.5 ng/mL[1] | 5.0 ng/mL[1] | 80 - 200 ng/mL[2] | <9.91% (Repeatability), <14.84% (Reproducibility)[2] | High specificity and sensitivity, considered a "gold standard" for confirmation.[3] | Requires derivatization, which can be time-consuming. |
| GC-MS (NCI) | Urine | - | 10 pg/mL | - | - | Highly sensitive. | - |
| GC-MS | Oral Fluid | 0.1 µg/L | 0.15 µg/L | - | - | Suitable for non-invasive sampling. | Lower concentrations compared to urine. |
| LC-MS/MS | Urine | 0.05 ng/mL | - | 0.1 - 50 ng/mL | 0.6-1.8% (Intra-day), 0.1-0.8% (Inter-day) | High sensitivity and specificity, no derivatization required. | Potential for ion suppression effects from matrix components. |
| LC-MS/MS | Hair | <0.0005 ng/mg (recommended) | - | - | - | Wide detection window for retrospective analysis. | Sample preparation can be complex. |
| Immunoassay (ELISA) | Urine | - | - | 0 - 25 ng/mL (optimal dynamic range) | - | High-throughput screening, cost-effective. | Potential for cross-reactivity, requires confirmation by a more specific method. |
Experimental Workflows and Signaling Pathways
The following diagram illustrates a general workflow for the validation of a new analytical method for this compound detection.
Caption: A generalized workflow for the validation of a new analytical method.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative example for the analysis of this compound in urine.
a. Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., 7-amino-FM2-d7).
-
Perform acid hydrolysis.
-
Extract the analytes using a solid-phase extraction (SPE) cartridge. A "mixed-mode" bonded silica gel can be used for selective isolation.
-
Elute the compounds using an appropriate solvent mixture (e.g., ethyl acetate-methanol).
-
Evaporate the eluate to dryness.
-
Derivatize the residue with an agent like pentafluoropropionic anhydride (PFPA) or perform trimethylsilyl (TMS) derivatization.
b. GC-MS Analysis:
-
Injection: Inject 2 µL of the derivatized sample in splitless mode.
-
Chromatographic Separation: Utilize a suitable capillary column for separation.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode.
-
Quantification Ions: For the TMS-derivative, selected ions for 7-amino-FM2 can be m/z 355, 326, and 327, with m/z 355 used for quantification. For the internal standard 7-amino-FM2-d7, ions can be m/z 362, 333, and 334.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general procedure for the analysis of this compound in urine.
a. Sample Preparation:
-
A simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for sample pretreatment.
-
For LLE, mix the urine sample with an appropriate organic solvent.
-
For SPE, an on-line SPE system with a mixed-mode Oasis HLB cartridge can be utilized for automated extraction and clean-up.
-
Add an isotopically labeled internal standard to the sample before extraction to ensure reliable quantification.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a reversed-phase C18 column for separation.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mmol/L ammonium acetate with 0.1% formic acid) and an organic solvent like acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Use electrospray ionization (ESI) in positive mode.
Immunoassay (ELISA)
This protocol describes a typical procedure for the screening of this compound in urine.
a. Sample Preparation:
-
Urine specimens may require dilution (e.g., a factor of 5) with drug-free urine prior to testing to fall within the optimal dynamic range of the assay.
b. ELISA Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit (e.g., from Cozart Bioscience or Immunalysis).
-
Typically, the procedure involves adding the diluted urine sample, enzyme-conjugated drug, and specific antibodies to microplate wells.
-
After incubation, the wells are washed, and a substrate is added to produce a colorimetric reaction.
-
The absorbance is measured using a microplate reader.
-
The concentration of this compound is determined by comparing the absorbance of the sample to a calibration curve.
c. Confirmation:
-
It is crucial to confirm positive immunoassay results using a more specific method like GC-MS or LC-MS/MS. A common confirmation cutoff for GC-MS is 30 ng/mL of 7-amino-FM2.
References
Performance Comparison of Commercial ELISA Kits for 7-Aminoflunitrazepam Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the detection of 7-Aminoflunitrazepam, the major metabolite of flunitrazepam. The performance characteristics of these kits are crucial for researchers in toxicology, forensic science, and clinical diagnostics. This document summarizes key performance data from a comparative study and provides a general experimental framework for utilizing such kits.
Principle of Competitive ELISA for this compound
The detection of small molecules like this compound in biological samples is often achieved through a competitive ELISA format. In this assay, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies coated on a microplate well. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Caption: Competitive ELISA workflow for this compound detection.
Generalized Experimental Protocol
The following is a generalized protocol for a competitive ELISA for this compound. It is essential to follow the specific instructions provided with the commercial kit being used.
-
Sample Preparation: Urine specimens should be diluted prior to analysis to fall within the optimal dynamic range of the assay, which is often between 0 and 25 ng/mL.[1][2] A common dilution factor is 1:5 with negative control urine or the provided dilution buffer.[1][2][3]
-
Reagent Preparation: Prepare all reagents, standards, and controls as instructed in the kit's package insert. Allow all reagents to reach room temperature before use.
-
Assay Procedure:
-
Add a specific volume of the standards, controls, and diluted samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated this compound to each well.
-
Incubate the plate for the time and temperature specified in the manufacturer's protocol to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove any unbound components.
-
Add the substrate solution to each well.
-
Incubate the plate for a specified time to allow for color development. The color change is catalyzed by the enzyme on the labeled antigen that has bound to the antibody.
-
Stop the enzyme-substrate reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Performance Comparison of Commercial Kits
A study by Lin et al. evaluated the performance of two commercially available this compound-specific ELISA kits from Cozart Bioscience and Immunalysis . Both assays were found to be highly specific to this compound. The Immunalysis kit was noted to generate slightly higher responses.
| Performance Parameter | Cozart Bioscience ELISA | Immunalysis ELISA | Notes |
| Target Specificity | High | High | Both kits demonstrated high specificity for this compound. |
| Optimal Dynamic Range | 0 - 25 ng/mL | 0 - 25 ng/mL | Urine samples often require a 1:5 dilution for optimal results. |
| Suggested Screening Cutoff | 100-200 ng/mL (20-40 ng/mL for diluted samples) | 100-200 ng/mL (20-40 ng/mL for diluted samples) | This corresponds to a GC-MS confirmation cutoff of 30 ng/mL. |
| Significant Cross-Reactivity | Diazepam, Flunitrazepam (parent) | Diazepam, Flunitrazepam (parent) | Diazepam was the only non-flunitrazepam-derived compound with notable cross-reactivity. |
Cross-Reactivity Profile
The specificity of an immunoassay is determined by its cross-reactivity with structurally related compounds. In the comparative study, 25 benzodiazepines were evaluated. For both the Cozart and Immunalysis kits, the most significant cross-reactants were the parent compound, flunitrazepam, and diazepam. This high specificity is a significant advantage over general benzodiazepine immunoassays, which are prone to a high number of false positives due to broad cross-reactivities with other prescribed benzodiazepines.
It is important to note that another study evaluating five commercial benzodiazepine immunoassays, including a Cozart kit, for the detection of flunitrazepam and this compound concluded that the kits were not reliable, primarily due to poor sensitivity. This highlights the importance of selecting assays specifically optimized for this compound.
Conclusion
Commercial ELISA kits from Cozart Bioscience and Immunalysis offer a specific and effective method for the preliminary screening of this compound in urine samples. Both kits demonstrate high specificity, with minimal cross-reactivity from other benzodiazepines, except for diazepam and the parent drug, flunitrazepam. For accurate quantification and to avoid false positives, it is crucial to adhere to the manufacturer's protocol, particularly regarding sample dilution to fit within the optimal dynamic range of the assay. Confirmatory analysis of positive results by a more specific method such as gas chromatography-mass spectrometry (GC-MS) is recommended for definitive results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Performance characteristics of this compound specific enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved screen and confirmation test of this compound in urine specimens for monitoring flunitrazepam (Rohypnol) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of 7-Aminoflunitrazepam Quantification: A Guide to Accuracy and Precision in Proficiency Testing
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 7-aminoflunitrazepam, the major metabolite of flunitrazepam (Rohypnol®), is paramount in both clinical and forensic toxicology. This guide provides a comparative overview of the performance of various analytical methods for this compound quantification, with a focus on the accuracy and precision data derived from proficiency testing and interlaboratory collaborative studies.
The determination of this compound is a critical indicator of flunitrazepam exposure, often in cases of drug-facilitated sexual assault or driving under the influence of drugs. Consequently, the reliability of analytical methods employed by testing laboratories is of utmost importance. Proficiency testing (PT) and external quality assessment (EQA) schemes are essential tools for evaluating and comparing the performance of these laboratories and the methods they utilize.
This guide synthesizes data from a collaborative study and various scientific publications to offer a clear comparison of commonly employed analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of this compound in various biological matrices. The data is compiled from published studies and a collaborative interlaboratory study, providing a snapshot of the expected accuracy and precision.
| Analytical Method | Matrix | Concentration Range (ng/mL) | Accuracy (% Bias) | Intra-Day Precision (% RSD) | Inter-Day Precision (% RSD) | Limit of Quantification (LOQ) (ng/mL) |
| GC-MS | Urine | 25 - 200 | -7.5 to 7.0 | 3.6 to 11.2 | 6.2 to 10.0 | 2.5 - 5.0 |
| LC-MS/MS | Hair | 0.01 - 5 | Within ±15 | < 15 | < 15 | 0.01 |
| LC-MS/MS | Urine | 0.5 - 50 | 95.4 to 102.9 (Recovery) | 0.6 to 1.8 | 0.1 to 0.8 | 0.1 |
| UPLC-Q-ToF-MS | Plasma | 0.5 - 250 | 89 to 110 | < 13.5 | < 13.5 | 0.2 - 0.5 |
| UPLC-Q-ToF-MS | Urine | 0.4 - 500 | 89 to 110 | < 13.5 | < 13.5 | 0.2 - 0.5 |
Data compiled from a collaborative study on GC-MS and various scientific publications on LC-MS/MS and UPLC-Q-ToF-MS methods.[1][2][3][4]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of typical experimental protocols for the GC-MS and LC-MS/MS quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urine
This method was the subject of a collaborative study involving nine laboratories, demonstrating its robustness and transferability.[1]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., deuterated this compound).
-
Perform enzymatic hydrolysis with β-glucuronidase to release conjugated metabolites.
-
Adjust the pH to approximately 9.0 with a suitable buffer.
-
Execute a liquid-liquid extraction (LLE) with an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve the chromatographic properties of the analyte.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.
-
Use a capillary column suitable for drug analysis (e.g., HP-5MS).
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using certified reference standards.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Hair
LC-MS/MS offers high sensitivity and specificity, making it particularly suitable for trace analysis in complex matrices like hair.
-
Sample Preparation:
-
Decontaminate the hair sample by washing with solvents like dichloromethane and methanol to remove external contaminants.
-
Dry the hair and cut it into small segments.
-
Incubate the hair segments in a solution (e.g., methanol with an internal standard) to extract the analytes. Sonication can be used to enhance extraction efficiency.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and its characteristic product ions, providing a high degree of selectivity.
-
-
Quantification:
-
Prepare a calibration curve using matrix-matched standards.
-
Quantify this compound in the samples based on the peak area ratios of the analyte to the internal standard.
-
Visualizing the Workflow and Key Concepts
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Analytical workflow for this compound quantification.
Caption: Relationship between accuracy and precision in analytical measurements.
Conclusion
The accurate and precise quantification of this compound is a challenging yet critical task in modern toxicology. Data from proficiency testing and collaborative studies demonstrate that both GC-MS and LC-MS/MS are reliable methods capable of achieving the necessary sensitivity and specificity. While GC-MS has a long-standing history and proven robustness, LC-MS/MS often provides superior sensitivity and requires less sample preparation, particularly for complex matrices like hair.
The choice of method will ultimately depend on the specific requirements of the laboratory, including the sample matrix, required limit of detection, and available instrumentation. Participation in proficiency testing programs remains an indispensable tool for laboratories to monitor and improve their performance, ensuring the continued delivery of high-quality and defensible analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Segmental hair analysis for flunitrazepam and this compound in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The detection and quantitation of this compound, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flunitrazepam Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of flunitrazepam metabolism across different species, with a focus on humans, rats, and available data for other species. The information is intended to support research and drug development efforts by offering a clear overview of metabolic pathways, enzymatic processes, and pharmacokinetic parameters.
Comparative Pharmacokinetics of Flunitrazepam
The following table summarizes key pharmacokinetic parameters of flunitrazepam in humans and rats. Data for other species such as mice and dogs is limited in publicly available literature.
| Parameter | Human | Rat |
| Elimination Half-life (t½) | 18–26 hours | 3.5 hours |
| Volume of Distribution (Vd) | 3.76 L/kg | 4.8 L/kg |
| Clearance (CL) | 0.235 L/hr/kg | 3.9 L/kg/hr |
| Bioavailability (Oral) | 64–77% | 69% |
Major Metabolic Pathways of Flunitrazepam
Flunitrazepam undergoes extensive metabolism primarily in the liver. The main metabolic reactions include N-demethylation, 3-hydroxylation, and nitro-reduction, followed by conjugation reactions.
Key Metabolites:
-
N-Desmethylflunitrazepam: An active metabolite formed through the removal of the methyl group.
-
3-Hydroxyflunitrazepam: An active metabolite resulting from hydroxylation of the diazepine ring.
-
7-Aminoflunitrazepam: A major metabolite formed via the reduction of the nitro group.
-
7-Acetamidoflunitrazepam: Formed by the subsequent N-acetylation of this compound.
-
Glucuronide conjugates: Metabolites are further conjugated with glucuronic acid for excretion.
Primary Metabolizing Enzymes in Humans:
-
Cytochrome P450 3A4 (CYP3A4): This is a key enzyme involved in the metabolism of flunitrazepam. It primarily catalyzes the 3-hydroxylation of flunitrazepam.
-
Cytochrome P450 2C19 (CYP2C19): This enzyme is also significantly involved, particularly in the N-demethylation of flunitrazepam. The polymorphic nature of CYP2C19 can lead to interindividual variations in metabolism.
-
Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is involved in the nitroreduction of flunitrazepam to this compound through reactive nitroso and hydroxylamino intermediates.
The following diagram illustrates the primary metabolic pathways of flunitrazepam.
Caption: Primary metabolic pathways of flunitrazepam.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for studying flunitrazepam metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a general procedure for assessing the metabolic stability of flunitrazepam in human liver microsomes.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLMs)
-
Flunitrazepam
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile or other organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of flunitrazepam in a suitable solvent (e.g., acetonitrile or dimethylformamide), ensuring the final organic solvent concentration in the incubation mixture is less than 1%.
-
Pre-warm the HLM suspension in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and flunitrazepam mixture.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.
3. Data Analysis:
-
The rate of disappearance of flunitrazepam is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
The following diagram outlines the experimental workflow for in vitro metabolism studies.
Caption: Workflow for in vitro metabolism of flunitrazepam.
Analysis of Flunitrazepam and its Metabolites in Biological Samples
This protocol describes a general method for the extraction and quantification of flunitrazepam and its metabolites from biological matrices like blood or urine.
1. Sample Preparation and Extraction:
-
To a known volume of the biological sample (e.g., 1 mL of plasma or urine), add an internal standard.
-
For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) may be required to cleave conjugated metabolites.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix.
-
SPE: Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange and reverse-phase sorbent). Condition the cartridge, load the sample, wash with appropriate solvents, and elute the analytes.
-
LLE: Use a water-immiscible organic solvent (e.g., ethyl acetate) to extract the analytes from the aqueous sample.
-
-
Evaporate the eluate or organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis.
2. Analytical Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer is typically used for sensitive and selective quantification.
-
Chromatographic Column: A C18 reverse-phase column is commonly employed for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for specific detection and quantification of the parent drug and its metabolites.
This guide provides a foundational understanding of the comparative metabolism of flunitrazepam. Further research is warranted to fully elucidate the metabolic profiles in species where data is currently limited.
The Pharmacokinetic Profile of 7-Aminoflunitrazepam: A Comparative Analysis of Concentration, Dosage, and Time
A comprehensive guide for researchers and drug development professionals on the correlation between 7-Aminoflunitrazepam concentrations and the dosage and timing of flunitrazepam administration. This document provides a comparative analysis of key experimental findings, detailed methodologies, and a visual representation of the metabolic pathway.
Flunitrazepam, a potent benzodiazepine, is extensively metabolized in the body, with this compound being its major and most readily detectable metabolite. Understanding the pharmacokinetics of this compound is crucial for forensic toxicology, clinical monitoring, and in the development of new analytical methods. This guide synthesizes data from multiple studies to provide a clear comparison of how dosage and time since administration influence the concentration of this key metabolite in various biological matrices.
Comparative Data on this compound Concentrations
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound concentrations in urine, hair, and oral fluid following controlled administration of flunitrazepam.
Table 1: this compound Concentrations in Urine Following Oral Administration of Flunitrazepam
| Dosage of Flunitrazepam | Time After Administration | Mean Peak Concentration (ng/mL) | Detection Window | Analytical Method | Reference |
| 2 mg | 6 hours | 70-518 | Up to 28 days | NCI-GC-MS | [1][2][3] |
| 2.0 mg | Not Specified | Not Specified | Up to 240 hours for 7 subjects | LC-MS/MS | [4][5] |
| 0.5 mg | Not Specified | Not Specified | Up to 120 hours (some >240 hours) | LC-MS/MS | |
| 1 or 4 mg | 12-60 hours (low dose), 8-60 hours (high dose) | 2-58 µg/L (low dose), 2-118 µg/L (high dose) | Up to 72 hours | GC-MS |
Table 2: this compound Concentrations in Hair Following a Single Oral Dose of Flunitrazepam
| Dosage of Flunitrazepam | Time of First Detection | Concentration Range (pg/mg) | Detection Window | Analytical Method | Reference |
| 2 mg | 24 hours (in 5 of 10 volunteers) | 0.6-8.0 | Up to 28 days | Solid Phase Extraction and NCI-GC-MS | |
| 2 mg | 14 days (in 2 of 10 volunteers) | 0.5-5.4 | Up to 28 days | Solid Phase Extraction and NCI-GC-MS | |
| 2 mg | 21 days (in 2 of 10 volunteers) | 0.5-2.7 | Up to 28 days | Solid Phase Extraction and NCI-GC-MS |
Table 3: this compound Concentrations in Oral Fluid Following Oral Administration of Flunitrazepam
| Dosage of Flunitrazepam | Time of Peak Concentration | Peak Concentration (µg/L) | Detection Window | Analytical Method | Reference |
| 1 mg | 2-4 hours | 1-3 | Up to 6 hours | Solid-phase extraction and GC-MS (NCI) |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is essential for interpretation and replication.
Analysis of this compound in Urine
-
Sample Preparation: Urine samples were typically subjected to enzymatic hydrolysis to release conjugated metabolites. This was followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.
-
Analytical Method (NCI-GC-MS): A highly sensitive negative chemical ionization gas chromatography-mass spectrometry (NCI-GC-MS) method was developed for the simultaneous quantification of flunitrazepam and this compound. The limit of quantification (LOQ) for this compound was as low as 10 pg/mL.
-
Analytical Method (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was also used for quantification, with a cutoff of 0.5 µg/L for this compound.
Analysis of this compound in Hair
-
Sample Collection: Hair samples were collected from volunteers at various time points after drug administration (e.g., 1, 3, 5, 14, 21, and 28 days).
-
Sample Preparation: Hair samples were washed to remove external contamination, followed by pulverization or incubation in a digestive solution (e.g., methanol, sodium hydroxide, or enzymatic digestion) to extract the drugs. Solid-phase extraction was then used for sample clean-up.
-
Analytical Method (NCI-GC-MS): Similar to urine analysis, a sensitive NCI-GC-MS method was employed for the detection and quantification of this compound in hair.
Analysis of this compound in Oral Fluid
-
Sample Collection: Oral fluid samples were collected by spitting into polypropylene tubes at fixed time intervals after administration.
-
Sample Preparation: Samples were stabilized, often with the addition of sodium fluoride (NaF), to prevent degradation of flunitrazepam. Solid-phase extraction was utilized for analyte isolation.
-
Analytical Method (GC-MS with NCI): Gas chromatography-mass spectrometry with negative chemical ionization was used for sensitive detection. The limit of detection and quantification for this compound were 0.1 µg/L and 0.15 µg/L, respectively.
Visualization of Metabolic Pathway
The following diagram illustrates the primary metabolic conversion of flunitrazepam to its major metabolite, this compound, along with other significant metabolic pathways.
Caption: Metabolic pathway of Flunitrazepam.
This guide provides a foundational understanding of the relationship between flunitrazepam dosage, time of administration, and the resulting concentrations of its primary metabolite, this compound. The presented data and methodologies can serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and analytical chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Elimination of this compound and flunitrazepam in urine after a single dose of Rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elimination of this compound and Flunitrazepam in Urine After a Single Dose of Rohypnol | National Institute of Justice [nij.ojp.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Urinary detection times and excretion patterns of flunitrazepam and its metabolites after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling 7-Aminoflunitrazepam
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling 7-Aminoflunitrazepam. Strict adherence to these protocols is mandatory to ensure personal safety and regulatory compliance.
Researchers, scientists, and drug development professionals are at the forefront of innovation, but the potent compounds they handle, such as this compound, demand rigorous safety protocols. This guide offers procedural, step-by-step instructions for the safe handling, personal protective equipment (PPE) selection, and disposal of this benzodiazepine metabolite, establishing a foundation of safety and trust in laboratory operations.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound, based on guidelines for handling potent pharmaceutical compounds.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR). - Chemical-resistant disposable gown or lab coat. - Double-gloving with nitrile gloves. - Safety goggles. |
| Solution Preparation and Handling | - Work within a certified chemical fume hood. - Chemical-resistant lab coat. - Nitrile gloves. - Safety glasses with side shields or chemical splash goggles. |
| General Laboratory Work | - Standard lab coat. - Nitrile gloves. - Safety glasses. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocol for Handling this compound
1. Preparation:
-
Designated Area: All work with solid this compound must be conducted in a designated area, such as a containment ventilated enclosure or a glove box. Solutions should be prepared and handled in a certified chemical fume hood.
-
Surface Protection: Cover the work surface with disposable bench paper to contain any potential spills.
-
PPE: Before handling the compound, don the appropriate PPE as specified in the table above.
2. Weighing and Dissolving:
-
Weighing:
-
Tare a suitable container on an analytical balance within a ventilated enclosure.
-
Carefully transfer the required amount of this compound powder to the container using a dedicated spatula.
-
Avoid creating dust. If any powder is spilled, follow the spill cleanup protocol immediately.
-
-
Dissolving:
-
In a chemical fume hood, add the desired solvent to the container with the weighed this compound.
-
Gently swirl or stir the mixture until the compound is fully dissolved. Avoid splashing.
-
3. Aliquoting and Storage:
-
Aliquoting: Dispense the solution into appropriately labeled storage vials.
-
Storage: Store this compound, both in solid form and in solution, in a secure, well-ventilated, and clearly marked location, away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to spills and exposures is crucial.
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Don PPE: Put on the appropriate PPE, including respiratory protection for powder spills.
-
Containment:
-
Solid Spills: Gently cover the powder with a damp paper towel or absorbent material to prevent it from becoming airborne. Do not sweep dry powder.
-
Liquid Spills: Absorb the spill with an inert absorbent material.
-
-
Cleanup: Carefully scoop the contained material into a labeled, sealable waste container. Clean the spill area with soap and water, and then decontaminate with an appropriate laboratory disinfectant.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention if irritation persists.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as hazardous pharmaceutical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. Incineration is the preferred method for the complete destruction of potent pharmaceutical compounds.
-
Record Keeping: Maintain accurate records of all disposed of this compound waste, including quantities and disposal dates, in accordance with institutional and regulatory requirements.
By implementing these comprehensive safety and handling protocols, research institutions can foster a secure environment that protects their most valuable asset—their scientists—while advancing critical drug development research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
